7-Epi-10-deacetylcephalomannine
説明
Structure
2D Structure
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28+,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGUHVEJPNWQZ-WLNUZSSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Epi-10-deacetylcephalomannine: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437), a class of diterpenoid compounds that have garnered significant attention in the pharmaceutical industry due to their potent anti-cancer properties. As a structural analogue of paclitaxel (B517696) (Taxol®) and cephalomannine, this compound is of considerable interest for its potential biological activity and as a candidate for drug development. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, aimed at supporting research and development efforts in oncology and natural product chemistry.
Natural Sources of this compound
This compound is a secondary metabolite found in various species of the yew tree, genus Taxus. Its presence has been identified in several species, indicating a widespread distribution within this genus. The primary natural sources include:
-
Taxus sumatrana : This species, also known as the Sumatran yew, has been specifically cited as a source of this compound, where it has been isolated from the needles.
-
Taxus media : Commonly known as the Anglo-Japanese yew, this hybrid species is another documented source of the compound.
-
Taxus canadensis : The Canadian yew has also been reported to contain this compound.
-
Taxus wallichiana : The Himalayan yew is another species from which 10-deacetylcephalomannine (B194024) and its C-7 epimer have been isolated, suggesting the presence of this compound.[1]
While the presence of this compound is confirmed in these species, quantitative data on its abundance is not as readily available as for major taxanes like paclitaxel. The concentration of taxanes can vary significantly based on the species, the specific part of the plant (e.g., needles, bark, twigs), the age of the plant, and the geographical location and growing conditions.
Table 1: Documented Natural Sources of this compound
| Taxus Species | Plant Part(s) Where Found |
| Taxus sumatrana | Needles |
| Taxus media | Not specified in available literature |
| Taxus canadensis | Not specified in available literature |
| Taxus wallichiana | General extract |
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the well-established taxane biosynthetic pathway, which produces a vast array of structurally related compounds in Taxus species. While the specific enzymatic steps leading exclusively to this epimer are not fully elucidated, its formation can be understood within the broader context of taxane metabolism.
The core taxane skeleton is synthesized from geranylgeranyl diphosphate (B83284) (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of key intermediates such as 10-deacetylbaccatin III. The attachment of a C-13 side chain to this intermediate is a critical step in the formation of biologically active taxanes.
The formation of this compound is likely a result of an epimerization reaction. It has been reported that 10-deacetylcephalomannine can exist in an equilibrium with its C-7 epimer, this compound.[1] This suggests that the final step in the formation of this specific compound could be a non-enzymatic or enzyme-catalyzed epimerization at the C-7 position of 10-deacetylcephalomannine.
Below is a diagram illustrating the general taxane biosynthetic pathway, highlighting the likely point of divergence leading to this compound.
Experimental Protocols
The isolation and quantification of this compound from Taxus species involve multi-step processes that require careful optimization. Below are detailed methodologies for extraction, isolation, and quantification based on established protocols for taxane analysis.
Extraction of Total Taxanes from Taxus Needles
This protocol outlines a general procedure for the extraction of taxanes from dried plant material.
Materials:
-
Dried and powdered Taxus needles
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Maceration: Weigh 100 g of dried, powdered Taxus needles and place them in a large flask. Add 1 L of methanol and stir at room temperature for 24 hours.
-
Filtration: Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.
-
Re-extraction: Repeat the maceration process with the solid residue two more times to ensure complete extraction.
-
Solvent Evaporation: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a 1:1 mixture of dichloromethane and water (500 mL total volume). Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower dichloromethane layer. Repeat the extraction of the aqueous layer with dichloromethane twice more.
-
Combine the dichloromethane fractions and wash with an equal volume of water to remove water-soluble impurities.
-
Defatting: Concentrate the dichloromethane extract to a small volume (approximately 50 mL). Add 200 mL of n-hexane to precipitate the more polar taxanes.
-
Filter the mixture to collect the precipitate, which contains the taxane fraction.
-
Drying: Dry the precipitate under vacuum to yield the crude taxane extract.
Isolation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative preparative HPLC method for the isolation of the target compound from the crude taxane extract.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the crude taxane extract in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 227 nm
-
Gradient Elution:
-
0-10 min: 30% B
-
10-40 min: Linear gradient from 30% to 70% B
-
40-50 min: 70% B
-
50-55 min: Linear gradient from 70% to 30% B
-
55-60 min: 30% B (re-equilibration)
-
-
-
Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of interest based on the retention time of a this compound standard.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated this compound.
Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a sensitive and selective method for the quantification of the target compound in a complex matrix.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by spiking known amounts of the standard into a blank matrix (e.g., extract from a Taxus species known to have low levels of the compound). Prepare the sample extracts as described in the extraction protocol and dilute appropriately.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Elution: A rapid gradient from 20% to 80% B over 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). The exact m/z values should be determined by direct infusion of the standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Quantitative data for this compound is not extensively reported in the literature. Most studies focus on the quantification of paclitaxel, cephalomannine, and 10-deacetylbaccatin III. However, based on the available information, it is considered a minor taxane. The table below is a template for researchers to populate as more quantitative data becomes available.
Table 2: Quantitative Analysis of this compound in Taxus Species (Illustrative)
| Taxus Species | Plant Part | Extraction Method | Analytical Method | Concentration (% dry weight) | Reference |
| Taxus sumatrana | Needles | Methanol Extraction | HPLC | Data not available | [2] |
| Taxus media | Not specified | Not specified | Not specified | Data not available | [3] |
| Taxus wallichiana | General extract | Polar extract fractionation | Chromatography | Data not available | [1] |
Conclusion
This compound represents an intriguing, yet less-studied, member of the taxane family. Its presence across multiple Taxus species suggests a conserved role or a common side reaction within the taxane biosynthetic pathway. For researchers and drug development professionals, this compound offers opportunities for further investigation into its pharmacological properties and potential as a lead for novel anti-cancer therapies. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this compound, enabling further research into this promising natural product. Future studies focusing on the precise quantification of this compound in various Taxus species and the elucidation of the specific enzymatic control of its formation will be crucial for advancing our understanding and utilization of this valuable molecule.
References
The Biological Activity of 7-Epi-10-deacetylcephalomannine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the genus Taxus. As a structural analogue of the widely used chemotherapeutic agent paclitaxel (B517696) (Taxol®), this compound has garnered interest for its potential biological activities, primarily its antitumor properties. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and its influence on tubulin polymerization. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in the field of oncology.
Introduction
Taxanes represent a critical class of anticancer drugs that function by disrupting microtubule dynamics, a key process in cell division. This compound, a secondary metabolite isolated from yew trees, belongs to this family of compounds.[1] Its structural similarity to paclitaxel and cephalomannine (B1668392) suggests a comparable mechanism of action, centered on the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] The unique stereochemistry of this compound may, however, confer distinct biological properties, making it a subject of interest for the development of novel cancer therapeutics.[2]
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of this compound, like other taxanes, is its interaction with β-tubulin. This interaction promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2] This disruption of the natural microtubule dynamics interferes with the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. Consequently, the cell cycle is arrested, primarily at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).
A study on a closely related derivative, dibromo-7-epi-10-deacetylcephalomannine, demonstrated that this class of compounds likely binds to the same pocket on β-tubulin as paclitaxel.[3] Computational docking studies of this derivative suggest the formation of a halogen bond with amino acid residues near the N-terminus of β-tubulin, a finding that could guide the design of future taxane analogues with enhanced binding affinity.[3]
Quantitative Biological Activity Data
Quantitative data on the biological activity of this compound are limited in the publicly available literature. Most studies have focused on its more famous analogues. However, some data points are available, and inferences can be drawn from closely related compounds.
| Compound | Cell Line | Assay Type | Value | Reference |
| "Compound: 9" (likely this compound) | KB (human oral cancer) | Cytotoxicity | ED50: 4.6 x 10-2 µg/mL | [4] |
| Dibromo-7-epi-10-deacetylcephalomannine (analogue) | Not specified | Cytotoxicity and Microtubule Assembly | Potency profile similar to Taxol | [3] |
| Cephalomannine (related taxane) | Glioblastoma and Neuroblastoma cell lines | Cytotoxicity (MTT assay) | Less potent than Taxol and 10-deacetyltaxol (B21601) | [1] |
Note: The identity of "Compound: 9" as this compound is inferred from the context of the source but should be confirmed through further experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the biological activity of this compound. These protocols are based on established methods for taxane compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
This compound
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin on ice. Prepare solutions of the test compound, positive control, and negative control at desired concentrations.
-
Reaction Mixture: In a pre-chilled microplate or cuvette, combine the polymerization buffer, GTP, and glycerol.
-
Initiation of Polymerization: Add the tubulin solution to the reaction mixture. To this, add the test compound or controls.
-
Measurement: Immediately place the plate or cuvette in the spectrophotometer pre-warmed to 37°C and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin assembly.
Signaling Pathways
The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, triggered by mitotic arrest. The sustained G2/M arrest leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death. While the core mechanism is established, the broader impact on other cellular signaling pathways has not been extensively studied for this specific compound. Research on other taxanes has suggested potential modulation of pathways involving Bcl-2 family proteins and mitogen-activated protein kinases (MAPKs), but further investigation is required to confirm these effects for this compound.
Conclusion and Future Directions
This compound is a promising taxane with demonstrated cytotoxic and microtubule-stabilizing properties. While it is currently less studied than its renowned relatives, the available data suggest a biological activity profile that warrants further investigation. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines, including drug-resistant variants.
-
Quantitative Tubulin Binding Studies: Measuring the binding affinity (e.g., Kd) of the compound to purified tubulin to better understand its potency at the molecular level.
-
In-depth Mechanistic Studies: Elucidating the downstream signaling pathways affected by this compound beyond the primary effect on microtubules.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models.
A more thorough understanding of the biological activity of this compound could pave the way for its development as a novel chemotherapeutic agent or as a lead compound for the synthesis of more potent and selective taxane derivatives.
References
- 1. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomers of dibromo-7-epi-10-deacetylcephalomannine: crowded and cytotoxic taxanes exhibit halogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to 7-Epi-10-deacetylcephalomannine (CAS: 78479-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a structural analogue of the widely used anticancer drug paclitaxel (B517696), it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, experimental protocols for its isolation and analysis, its mechanism of action, and its potential applications in oncology and drug development. A key focus of this document is the presentation of detailed methodologies and data in a structured format to aid researchers in their understanding and utilization of this compound.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 78479-12-6 | [2] |
| Molecular Formula | C43H51NO13 | [1][2] |
| Molecular Weight | 789.86 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Relative Density (Predicted) | 1.37 g/cm3 | [4] |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. A related compound, 7-epi-10-deacetyltaxol, is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.5 mg/mL. | [1][5] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [4] |
Biological Activity and Mechanism of Action
Similar to other taxanes like paclitaxel and docetaxel, the primary mechanism of action of this compound is its interaction with tubulin, a key component of the cellular cytoskeleton.[2] It promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2]
The unique stereochemistry of this compound may confer distinct biological activities, including the potential to overcome drug resistance mechanisms that affect other taxanes.[2] Research suggests that taxanes with very high binding affinity for β-tubulin are able to counteract drug resistance mediated by P-glycoprotein (P-gp) overexpression or β-tubulin mutations.[6]
Experimental Protocols
Isolation and Purification from Taxus spp.
This compound is typically isolated from the needles of Taxus sumatrana.[5] The general procedure involves solvent extraction followed by chromatographic purification.
Protocol: General Isolation of Taxanes from Taxus Needles
-
Extraction:
-
Air-dry and grind the needles of Taxus sumatrana to a fine powder.
-
Extract the powdered needles with methanol (B129727) or a mixture of ethanol (B145695) and water (e.g., 70% ethanol) at room temperature with agitation for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.
-
Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.
-
Combine the organic layers containing the taxanes and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Dissolve the dried extract in a minimal amount of a suitable solvent and apply it to a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing this compound.
-
Further purify the combined fractions using preparative HPLC, often on a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water, to obtain the pure compound.
-
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with 40% acetonitrile and increase to 60-70% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Techniques:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.
-
3.2.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of taxanes.
-
Ionization Mode: Positive or negative ESI.
-
Analysis:
-
Full scan MS to determine the molecular weight ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation. For the related compound 10-deacetylcephalomannine, characteristic fragment ions are observed.[7] The fragmentation pathways can help in distinguishing it from its isomers.
-
Synthesis
While a total synthesis of this compound is not commonly performed due to its complexity, semi-synthesis from more abundant taxane precursors is a viable approach. A general strategy involves the modification of precursors like 10-deacetylbaccatin III (10-DAB) or other taxanes isolated from Taxus species.
A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction involving redox, acetylation, and deacetylation, followed by chromatographic separation.[8]
Applications in Drug Development
The primary application of this compound is in the field of oncology research. Its potent cytotoxic activity against various cancer cell lines makes it a compound of interest for the development of new anticancer therapies.[2] A particularly promising area of research is its potential to overcome multidrug resistance, a major challenge in cancer chemotherapy.[6]
Table 2: Preclinical Data for a Related Compound (7-epi-10-deacetyltaxol)
| Cell Line | Assay | Result (IC50) | Source |
| HeLa (Human cervical cancer) | Cytotoxicity | 85 µM | [1] |
Studies on derivatives of 10-deacetyl-7-propionyl cephalomannine have shown potent activity against both drug-sensitive and drug-resistant tumor cells, where resistance is mediated by either P-gp overexpression or β-tubulin mutations.[6] This suggests that modifications of the this compound scaffold could lead to the development of novel taxanes with improved efficacy against resistant cancers.
Conclusion
This compound is a valuable natural product with significant potential in cancer research and drug development. Its mechanism of action, similar to other clinically important taxanes, combined with its unique stereochemistry, makes it an interesting candidate for further investigation, particularly in the context of overcoming drug resistance. The information and protocols provided in this technical guide are intended to facilitate further research into this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 78479-12-6 | DDA47912 [biosynth.com]
- 3. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Overcoming tumor drug resistance with C2-modified 10-deacetyl-7-propionyl cephalomannines: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Analysis of 7-Epi-10-deacetylcephalomannine in Taxus sumatrana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus sumatrana, a member of the yew family, is a significant source of various taxane (B156437) diterpenoids, a class of compounds renowned for their potent anticancer properties. Among these, 7-Epi-10-deacetylcephalomannine has been identified as a notable constituent of the needles of this plant.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this specific taxoid, tailored for researchers and professionals in the field of drug development. Taxanes, as a class, are known to interact with tubulin, promoting the assembly of microtubules and inhibiting their depolymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis
While the presence of this compound in Taxus sumatrana is established, specific quantitative yield data from the raw plant material is not extensively reported in the available literature. However, studies on related taxoids from other Taxus species provide a general indication of the typical yields, which can range from 0.001% to 0.05% of the dry weight of the plant material. It is important to note that the concentration of taxoids can be influenced by various factors, including the geographical location, age of the plant, and the specific plant part used for extraction.
Experimental Protocols
The isolation and purification of this compound from Taxus sumatrana involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on established methods for taxoid isolation.
Extraction of Crude Material
The initial step involves the extraction of the dried and powdered plant material (needles or bark) with a suitable organic solvent.
-
Plant Material: Dried and ground needles of Taxus sumatrana.
-
Solvent: Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).
-
Procedure:
-
The powdered plant material is macerated with the solvent at room temperature for an extended period (e.g., 24-48 hours), often with repeated solvent changes to ensure exhaustive extraction.
-
The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvents: Typically, a biphasic system of water and an immiscible organic solvent like dichloromethane or ethyl acetate (B1210297) is used.
-
Procedure:
-
The crude extract is dissolved in the aqueous phase.
-
This solution is then partitioned against the organic solvent in a separatory funnel.
-
The organic layer, containing the taxoids, is collected, and the aqueous layer may be re-extracted to maximize recovery.
-
The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.
-
Chromatographic Purification
The enriched taxoid fraction is then subjected to a series of chromatographic steps to isolate the individual compounds.
-
Techniques: A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed.
-
Procedure:
-
Column Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used.
-
Final Purification: Final purification to obtain highly pure this compound may require repeated HPLC steps with different solvent systems or columns.
-
Structural Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS) are essential for unambiguous structure determination.
Mandatory Visualizations
Biological Activity and Cytotoxicity
This compound, like other taxanes, exhibits cytotoxic activity against various cancer cell lines.[4] This activity is primarily attributed to its ability to stabilize microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]
While comprehensive data for this compound is limited, studies on closely related taxoids provide insights into its potential potency. The cytotoxic effects of taxol, 10-deacetyltaxol (B21601), and cephalomannine (B1668392) have been evaluated against human glioblastoma and neuroblastoma cell lines.[6] The order of potency was found to be taxol > 10-deacetyltaxol > cephalomannine.[6] It is important to note that the cytotoxicity of these compounds can vary significantly depending on the cancer cell line being tested.
Conclusion
This compound is a naturally occurring taxoid found in Taxus sumatrana. While its isolation and structural characterization have been reported, further research is needed to quantify its abundance in this species and to fully elucidate its specific biological activities and potential as a therapeutic agent. The general protocols outlined in this guide provide a foundation for researchers to further investigate this and other related taxoids. The development of efficient isolation and purification methods is crucial for enabling more extensive biological and pharmacological studies of these promising anticancer compounds.
References
- 1. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol and its related taxoids from the needles of Taxus sumatrana PMID: 7728941 | MCE [medchemexpress.cn]
- 3. This compound | 78479-12-6 | DDA47912 [biosynth.com]
- 4. Diastereomers of dibromo-7-epi-10-deacetylcephalomannine: crowded and cytotoxic taxanes exhibit halogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of stathmin in the regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a close structural analog of the potent anticancer drug paclitaxel (B517696), it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The document details its chemical identity, solubility, and other key physical characteristics. Furthermore, it outlines experimental protocols for the determination of these properties and visualizes its established mechanism of action through signaling pathway and experimental workflow diagrams.
Introduction
Taxanes represent a critical class of antineoplastic agents, with paclitaxel and docetaxel (B913) being prominent examples used in the treatment of a wide array of cancers. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This compound, an impurity and degradation product of cephalomannine, shares the characteristic taxane core structure and has been a subject of study to understand its own biological activity and to serve as a starting material for the semi-synthesis of other taxane derivatives. A thorough understanding of its physicochemical properties is paramount for its isolation, characterization, and potential therapeutic development.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both in vitro and in vivo systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is a white crystalline powder.[1] While a specific melting point has not been definitively reported in the reviewed literature, it is expected to be a high-melting solid, characteristic of complex diterpenoids. Its solubility is limited in aqueous media but is enhanced in various organic solvents.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C43H51NO13 | [2] |
| Molecular Weight | 789.9 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | Not reported | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility of ≥ 2.5 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [3][4] |
| Relative Density (Predicted) | 1.37 g/cm³ | [5] |
| pKa | Not reported | - |
| LogP (Predicted) | 1.5 (XLogP3) | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and verification of scientific data. This section outlines the general protocols for determining key physicochemical and biological properties of taxanes like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7][8][9][10]
Determination of Solubility
Solubility is a key parameter for drug formulation and bioavailability.
Protocol (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
-
The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Tubulin Polymerization Assay
This assay is fundamental to demonstrating the biological activity of taxanes.
Protocol:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (this compound) at various concentrations.
-
The reaction is initiated by raising the temperature to 37°C.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
An increase in the rate and extent of polymerization compared to a control (without the compound) indicates microtubule stabilization.
The following diagram illustrates the general workflow of a tubulin polymerization assay.
Caption: A generalized workflow for determining the effect of a compound on tubulin polymerization.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[2] This interference with the normal dynamic instability of microtubules has profound downstream effects on cellular processes, particularly in rapidly dividing cancer cells.
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division by forming the mitotic spindle. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for the proper segregation of chromosomes. By binding to the β-tubulin subunit of the microtubule polymer, this compound suppresses this dynamic instability, effectively freezing the microtubules in a polymerized state.
This stabilization of microtubules leads to the formation of abnormal, non-functional mitotic spindles. The cell's spindle assembly checkpoint detects this abnormality and halts the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the signaling pathway initiated by the interaction of this compound with tubulin.
References
- 1. Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 78479-12-6 | DDA47912 [biosynth.com]
- 3. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. davjalandhar.com [davjalandhar.com]
7-Epi-10-deacetylcephalomannine molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Epi-10-deacetylcephalomannine, a naturally occurring taxoid with significant interest in the field of oncology. This document details its core physicochemical properties, biological activity, and a representative experimental workflow for its isolation.
Core Compound Properties
This compound is a complex diterpenoid and a structural analog of other prominent taxanes like paclitaxel. Its molecular and physical characteristics are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₄₃H₅₁NO₁₃ | [1] |
| Molecular Weight | 789.9 g/mol | [1] |
| Appearance | White powder | [2] |
| CAS Number | 78479-12-6 | [1] |
| Natural Source | Needles of Taxus sumatrana | [3][4] |
Biological Activity and Mechanism of Action
As a member of the taxane (B156437) family, this compound's primary mechanism of action involves its interaction with tubulin.[1] It promotes the assembly of microtubules while inhibiting their depolymerization.[1] This stabilization of microtubules disrupts the normal mitotic process in cells, leading to cell cycle arrest and ultimately, apoptosis. This activity is the basis for its investigation as a potential anti-cancer agent.[1]
Mechanism of action of this compound.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source, the needles of Taxus sumatrana, typically involves a multi-step extraction and chromatographic purification process. The following is a representative workflow based on established methods for taxoid isolation.[3][5][6]
A representative workflow for the isolation of this compound.
1. Extraction:
-
Dried and ground needles of Taxus sumatrana are extracted with an aqueous ethanol (B145695) solution (typically 50-80% ethanol in water).[5] This initial step aims to extract a broad range of compounds, including the taxane mixture.
2. Solvent Partitioning:
-
The aqueous methanol (B129727) extract is then subjected to liquid-liquid partitioning. This may involve partitioning between water and a non-polar solvent like benzene to remove lipids and other non-polar constituents.[5]
-
Subsequent extraction with a solvent of intermediate polarity, such as chloroform, helps to concentrate the taxoids.[5]
3. Normal Phase Chromatography:
-
The resulting crude taxane mixture is then separated using normal phase column chromatography, often with silica gel as the stationary phase.[5][6]
-
Elution with a gradient of solvents allows for the separation of compounds based on their polarity, yielding fractions enriched with different taxanes.
4. Reverse Phase High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the target compound are further purified using reverse-phase HPLC.[5][6]
-
An octadecylsilane (B103800) (C18) column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5] This step provides high-resolution separation, allowing for the isolation of pure this compound.
5. Characterization:
-
The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
References
- 1. This compound | 78479-12-6 | DDA47912 [biosynth.com]
- 2. Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Epi-10-deacetylcephalomannine in Paclitaxel Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 7-Epi-10-deacetylcephalomannine in the semi-synthesis of the critical anticancer agent, paclitaxel (B517696). While often viewed as a process-related impurity, a comprehensive understanding of its formation, separation, and potential for conversion is paramount for optimizing paclitaxel production, ensuring drug purity, and maximizing yield. This document details the chemical context of its emergence, presents quantitative data on related impurities, outlines key experimental protocols, and provides visual representations of the synthetic and logical pathways involved.
Introduction: The Semi-Synthesis of Paclitaxel
The primary commercial route to paclitaxel is a semi-synthetic approach starting from precursors extracted from the needles and twigs of various yew species (Taxus sp.). The most common starting material is 10-deacetylbaccatin III (10-DAB), which is more abundant than paclitaxel itself. The semi-synthesis of paclitaxel from 10-DAB is a multi-step process that serves as a more sustainable alternative to direct extraction from the bark of the Pacific yew.
The general synthetic strategy involves three main stages:
-
Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position of 10-DAB is selectively protected to prevent unwanted side reactions in subsequent steps.
-
Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield a baccatin (B15129273) III derivative.
-
Attachment of the C-13 Side Chain and Deprotection: A protected side chain is attached to the C-13 hydroxyl group, followed by the removal of the protecting groups to yield paclitaxel.
It is within this complex synthetic landscape that various structurally similar impurities, including this compound, can arise.
This compound: An In-depth Profile
This compound is a taxane (B156437) derivative that is structurally very similar to key intermediates in the paclitaxel synthesis pathway. Its name delineates its key structural features:
-
Cephalomannine (B1668392) core: It shares the same tetracyclic taxane core as paclitaxel but possesses a different N-acyl side chain at C-13. Specifically, it has a tigloyl group instead of the benzoyl group found in paclitaxel.
-
10-deacetyl: The acetyl group at the C-10 position is absent, similar to the starting material 10-DAB.
-
7-Epi: The stereochemistry of the hydroxyl group at the C-7 position is inverted relative to the naturally occurring and desired configuration.
Formation and Significance
The formation of this compound is primarily attributed to the phenomenon of epimerization . The hydrogen atom at C-7 is susceptible to abstraction under certain reaction conditions, particularly in the presence of bases. This can lead to the formation of an enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of the desired 7β-hydroxyl epimer and the undesired 7α-hydroxyl (7-epi) epimer.
The presence of this compound in the synthesis stream is significant for two primary reasons:
-
Process Impurity: As a structural isomer of a key intermediate, it can be carried through subsequent reaction steps, leading to the formation of 7-epipaclitaxel and other related impurities in the final product. Its similar polarity and structure to paclitaxel and its intermediates make its removal challenging, often requiring sophisticated chromatographic techniques.
-
Potential Intermediate: While primarily considered an impurity, the possibility of converting this compound back to a useful intermediate or directly to a paclitaxel analogue is a subject of interest for maximizing overall process yield. However, this conversion is often not straightforward and may require additional synthetic steps.
Quantitative Data on Paclitaxel Synthesis and Impurities
The efficiency of the semi-synthesis of paclitaxel is often evaluated by the yield and purity at each step. The presence of impurities, including cephalomannine and its derivatives, is a critical quality attribute that must be carefully controlled.
| Step | Product | Typical Yield (%) | Typical Purity (%) | Common Impurities |
| 1. Protection | 7-O-TES-10-deacetylbaccatin III | 85 - 95 | > 98 | Unreacted 10-DAB, over-silylated products |
| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 | > 98 | Unreacted 7-O-TES-10-deacetylbaccatin III |
| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 | > 95 | Unreacted 7-O-TES-baccatin III, side-chain dimers |
| 4. Deprotection | Paclitaxel | 85 - 95 | > 99.5 | 7-epipaclitaxel, baccatin III, 10-deacetylpaclitaxel, cephalomannine |
Table 1: Typical Yields, Purities, and Impurities in the Semi-Synthesis of Paclitaxel from 10-DAB.
| Impurity | Typical Level in Crude Paclitaxel | Separation Challenge |
| Cephalomannine | 1-10% | High |
| 7-Epipaclitaxel | 0.5-5% | Very High |
| Baccatin III | < 2% | Moderate |
| 10-Deacetylpaclitaxel | < 2% | Moderate |
| This compound | Variable, generally lower than cephalomannine | High |
Table 2: Common Impurities in Crude Paclitaxel and their Separation Challenges.
Experimental Protocols
The following are generalized experimental protocols for the key stages of paclitaxel semi-synthesis and the separation of related impurities. These protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB
-
Objective: To selectively protect the C-7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl).
-
Materials: 10-deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Anhydrous pyridine (B92270), Anhydrous dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography, Hexanes, and Ethyl acetate (B1210297).
-
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.
-
Protocol 2: Acetylation of the C-10 Hydroxyl Group
-
Objective: To acetylate the C-10 hydroxyl group to form the baccatin III core structure.
-
Materials: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride or Acetic anhydride (B1165640), Anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP), Anhydrous dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography, Hexanes, and Ethyl acetate.
-
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.
-
Add pyridine or DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (1.2-2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.
-
Protocol 3: Side Chain Attachment
-
Objective: To couple the protected baccatin core with a β-lactam side chain precursor.
-
Materials: 7-O-TES-baccatin III, Protected β-lactam side chain, Lithium bis(trimethylsilyl)amide (LiHMDS), Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, and Silica gel for column chromatography.
-
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Slowly add a solution of LiHMDS (typically 1.1 equivalents) and stir for 30-60 minutes.
-
In a separate flask, dissolve the protected β-lactam in anhydrous THF and add it to the reaction mixture.
-
Stir at the low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude protected paclitaxel, which is then purified by silica gel chromatography.
-
Protocol 4: Deprotection to Yield Paclitaxel
-
Objective: To remove the triethylsilyl protecting group to yield paclitaxel.
-
Materials: Protected paclitaxel intermediate, Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA), Acetonitrile (B52724) or Dichloromethane, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, and Silica gel for column chromatography or preparative HPLC.
-
Procedure:
-
Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.
-
Carefully add HF-Py or TFA at 0 °C.
-
Stir the reaction at 0 °C to room temperature for the required duration (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.
-
Separation of Paclitaxel and Related Impurities
Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate paclitaxel from closely related impurities such as cephalomannine and 7-epipaclitaxel.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient profile needs to be optimized based on the specific impurity profile of the crude mixture.
-
Detection: UV detection at 227 nm.
-
Procedure:
-
Dissolve the crude paclitaxel mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column.
-
Run the optimized gradient elution program.
-
Collect fractions corresponding to the paclitaxel peak, as well as fractions containing significant impurities if further analysis or conversion is desired.
-
Analyze the collected fractions by analytical HPLC to determine purity.
-
Combine the pure paclitaxel fractions and evaporate the solvent to obtain the final product.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
A simplified workflow for the semi-synthesis of paclitaxel from 10-DAB.
Logical workflow for the purification of paclitaxel from its related impurities.
Conclusion
This compound represents a challenging yet important aspect of paclitaxel synthesis. While its direct conversion to paclitaxel is not a primary synthetic route, its formation through epimerization necessitates robust analytical and purification strategies to ensure the quality and safety of the final active pharmaceutical ingredient. A thorough understanding of the reaction mechanisms that lead to its formation can guide process optimization to minimize its generation. Furthermore, the development of efficient separation techniques is crucial for the economic viability of paclitaxel production. Continued research into the chemistry of this and other related taxane impurities will undoubtedly contribute to the ongoing efforts to improve the synthesis of this vital anticancer drug.
Spectroscopic and Mechanistic Analysis of 7-Epi-10-deacetylcephalomannine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the taxane (B156437) derivative 7-Epi-10-deacetylcephalomannine, a natural product of interest in oncological research. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the compound's primary mechanism of action.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found, the primary literature indicates its characterization by these methods. The data presented here is a representative compilation based on closely related taxane analogs, particularly 7-epi-taxol, and established knowledge of taxane chemistry.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.70 | d | 7.0 |
| H-3 | ~3.85 | d | 7.0 |
| H-5 | ~4.98 | d | 8.0 |
| H-6α | ~2.55 | m | |
| H-6β | ~1.90 | m | |
| H-7 | ~3.80 | t | 8.5 |
| H-10 | ~5.20 | s | |
| H-13 | ~6.25 | t | 8.5 |
| H-14α | ~2.25 | m | |
| H-14β | ~2.20 | m | |
| H-2' | ~5.50 | d | 2.5 |
| H-3' | ~5.80 | dd | 9.0, 2.5 |
| Me-16 | ~1.20 | s | |
| Me-17 | ~1.15 | s | |
| Me-18 | ~1.70 | s | |
| Me-19 | ~1.85 | s | |
| OAc-4 | ~2.30 | s | |
| Benzoyl-o | ~8.15 | d | 7.5 |
| Benzoyl-m,p | ~7.50-7.65 | m | |
| Tigloyl-3'' | ~6.90 | q | 7.0 |
| Tigloyl-Me-2'' | ~1.80 | s | |
| Tigloyl-Me-4'' | ~1.85 | d | 7.0 |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | ~79.0 |
| 2 | ~75.0 |
| 3 | ~46.0 |
| 4 | ~81.0 |
| 5 | ~84.0 |
| 6 | ~36.0 |
| 7 | ~72.0 |
| 8 | ~58.0 |
| 9 | ~204.0 |
| 10 | ~76.0 |
| 11 | ~134.0 |
| 12 | ~142.0 |
| 13 | ~72.0 |
| 14 | ~36.0 |
| 15 | ~43.0 |
| 16 | ~27.0 |
| 17 | ~22.0 |
| 18 | ~15.0 |
| 19 | ~10.0 |
| 20 | ~76.0 |
| OAc-4 (C=O) | ~171.0 |
| OAc-4 (Me) | ~21.0 |
| Benzoyl (C=O) | ~167.0 |
| Benzoyl (C-ipso) | ~129.0 |
| Benzoyl (C-o) | ~130.0 |
| Benzoyl (C-m) | ~128.5 |
| Benzoyl (C-p) | ~133.5 |
| Side Chain C-1' | ~173.0 |
| Side Chain C-2' | ~73.0 |
| Side Chain C-3' | ~55.0 |
| Tigloyl (C=O) | ~168.0 |
| Tigloyl C-2'' | ~128.0 |
| Tigloyl C-3'' | ~138.0 |
| Tigloyl Me-2'' | ~12.0 |
| Tigloyl Me-4'' | ~14.0 |
Mass Spectrometry (MS)
Mass spectral analysis of this compound would be expected to yield a protonated molecule [M+H]⁺ at m/z 790.3. The fragmentation pattern would be consistent with other taxane structures, showing characteristic losses of the side chain and other functional groups.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₄₃H₅₂NO₁₃⁺ | 790.3439 |
| [M+Na]⁺ | C₄₃H₅₁NNaO₁₃⁺ | 812.3258 |
| [M+K]⁺ | C₄₃H₅₁KNO₁₃⁺ | 828.2998 |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the spectroscopic analysis of this compound.
Isolation of this compound
This compound is typically isolated from the needles or bark of various Taxus species.
-
Extraction: Dried and ground plant material is extracted with a methanol (B129727)/water mixture.
-
Partitioning: The crude extract is then partitioned between water and a non-polar solvent like hexane (B92381) to remove lipids. The aqueous layer is subsequently extracted with dichloromethane (B109758).
-
Chromatography: The dichloromethane extract is subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural assignment.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules and other adducts. MS/MS fragmentation data can be obtained to aid in structural confirmation.
Mandatory Visualization
The following diagrams illustrate key aspects of this compound's analysis and mechanism of action.
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Mechanism of action of this compound leading to apoptosis in cancer cells.
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Epi-10-deacetylcephalomannine from Baccatin III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of 7-Epi-10-deacetylcephalomannine, a taxane (B156437) derivative of significant interest for oncological research, starting from the readily available precursor, baccatin (B15129273) III. The synthetic strategy involves a multi-step process including selective protection of hydroxyl groups, deacetylation, oxidation-reduction to achieve the C-7 epimerization, and coupling with the cephalomannine (B1668392) side chain. This application note is intended to serve as a comprehensive guide for researchers in synthetic chemistry and drug development.
Introduction
Taxanes are a class of diterpenoids that have demonstrated potent antitumor activity by promoting microtubule assembly and inhibiting their depolymerization, which ultimately disrupts mitosis in cancer cells. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent members of this family used in clinical practice, there is ongoing research to discover and synthesize novel taxane analogs with improved efficacy, better solubility, and reduced side effects. This compound is one such analog, whose unique stereochemistry may confer distinct biological activities. The semi-synthesis of taxane derivatives from advanced natural precursors like baccatin III is a crucial strategy to access these complex molecules. This protocol outlines a feasible synthetic route to obtain this compound from baccatin III.
Overall Synthetic Strategy
The synthesis of this compound from baccatin III necessitates a sequence of carefully orchestrated chemical transformations. The key strategic elements include the protection of reactive hydroxyl groups, the crucial epimerization of the C-7 hydroxyl group via an oxidation-reduction sequence, and the final attachment of the characteristic cephalomannine side chain.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of products should be carried out using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Step 1: Protection of the C-13 Hydroxyl Group of Baccatin III
To prevent unwanted reactions at the C-13 hydroxyl group during subsequent transformations, it is selectively protected, commonly with a triethylsilyl (TES) group.
Protocol:
-
Dissolve baccatin III (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 1.5 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 13-O-TES-baccatin III.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| Baccatin III | 1.0 | >98% | (Specify) |
| Triethylsilyl chloride | 1.5 | >99% | (Specify) |
| Pyridine (anhydrous) | - | >99.8% | (Specify) |
| Ethyl acetate | - | HPLC grade | (Specify) |
| Hexanes | - | HPLC grade | (Specify) |
| Sodium bicarbonate | - | ACS grade | (Specify) |
| Magnesium sulfate | - | ACS grade | (Specify) |
| Product | Yield | Purity | |
| 13-O-TES-baccatin III | ~90% | >95% |
Step 2: Deacetylation at C-10
The acetyl group at the C-10 position is selectively removed to furnish the 10-deacetyl intermediate.
Protocol:
-
Dissolve 13-O-TES-baccatin III (1 equivalent) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).
-
Add a solution of sodium methoxide (B1231860) (NaOMe, 0.5 equivalents in methanol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction with acetic acid.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography to obtain 13-O-TES-10-deacetylbaccatin III.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| 13-O-TES-baccatin III | 1.0 | >95% | (Specify) |
| Sodium methoxide (25% in MeOH) | 0.5 | - | (Specify) |
| Methanol | - | Anhydrous | (Specify) |
| Tetrahydrofuran | - | Anhydrous | (Specify) |
| Acetic acid | - | ACS grade | (Specify) |
| Product | Yield | Purity | |
| 13-O-TES-10-deacetylbaccatin III | ~85% | >95% |
Step 3: Oxidation of the C-7 Hydroxyl Group
The C-7 hydroxyl group is oxidized to a ketone, which is a necessary step for the subsequent stereoselective reduction to the epi-configuration.
Protocol:
-
Dissolve 13-O-TES-10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add Dess-Martin periodinane (DMP, 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 13-O-TES-7-keto-10-deacetylbaccatin III.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| 13-O-TES-10-deacetylbaccatin III | 1.0 | >95% | (Specify) |
| Dess-Martin periodinane | 1.5 | >97% | (Specify) |
| Dichloromethane (anhydrous) | - | >99.8% | (Specify) |
| Sodium thiosulfate | - | ACS grade | (Specify) |
| Sodium bicarbonate | - | ACS grade | (Specify) |
| Product | Yield | Purity | |
| 13-O-TES-7-keto-10-deacetylbaccatin III | ~90% | >95% |
Step 4: Stereoselective Reduction of the C-7 Ketone
The C-7 ketone is stereoselectively reduced to the 7α-hydroxyl (epi) configuration. The choice of reducing agent is critical for achieving high diastereoselectivity.
Protocol:
-
Dissolve 13-O-TES-7-keto-10-deacetylbaccatin III (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-selectride® (lithium tri-sec-butylborohydride, 1.5 equivalents, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography to obtain 13-O-TES-7-epi-10-deacetylbaccatin III.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| 13-O-TES-7-keto-10-deacetylbaccatin III | 1.0 | >95% | (Specify) |
| L-selectride® (1.0 M in THF) | 1.5 | - | (Specify) |
| Tetrahydrofuran (anhydrous) | - | >99.9% | (Specify) |
| Ammonium chloride | - | ACS grade | (Specify) |
| Product | Yield | Purity | |
| 13-O-TES-7-epi-10-deacetylbaccatin III | ~80% | >95% |
Step 5: Deprotection of the C-13 Hydroxyl Group
The TES protecting group at C-13 is removed to allow for the subsequent coupling of the side chain.
Protocol:
-
Dissolve 13-O-TES-7-epi-10-deacetylbaccatin III (1 equivalent) in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.2 equivalents, 1.0 M in THF).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by silica gel chromatography to yield 7-epi-10-deacetylbaccatin III.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| 13-O-TES-7-epi-10-deacetylbaccatin III | 1.0 | >95% | (Specify) |
| Tetrabutylammonium fluoride (1.0 M in THF) | 1.2 | - | (Specify) |
| Tetrahydrofuran | - | HPLC grade | (Specify) |
| Product | Yield | Purity | |
| 7-Epi-10-deacetylbaccatin III | ~95% | >98% |
Step 6: Synthesis of the Cephalomannine Side Chain (N-Tigloyl-β-phenylisoserine derivative)
The cephalomannine side chain is synthesized separately, often starting from a β-lactam intermediate.
Protocol (Illustrative):
-
Synthesize the appropriate β-lactam precursor, for example, (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone, which can be protected at the hydroxyl and nitrogen atoms.
-
Acylate the nitrogen of the protected β-lactam with tigloyl chloride in the presence of a base like pyridine.
-
The resulting N-tigloyl-β-lactam can then be ring-opened to form the desired side chain acid or ester.
Detailed protocols for the synthesis of various taxane side chains are available in the chemical literature.
Step 7: Coupling of the Side Chain to the C-13 Hydroxyl Group
The synthesized and protected cephalomannine side chain is coupled to the deprotected 7-epi-10-deacetylbaccatin III core.
Protocol:
-
Dissolve 7-epi-10-deacetylbaccatin III (1 equivalent) and the protected cephalomannine side chain acid (1.5 equivalents) in anhydrous toluene.
-
Add 4-dimethylaminopyridine (B28879) (DMAP, 2.0 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the protected this compound.
| Reactant/Reagent | Molar Eq. | Purity | Supplier |
| 7-Epi-10-deacetylbaccatin III | 1.0 | >98% | (Specify) |
| Protected Cephalomannine Side Chain | 1.5 | >95% | (Specify) |
| 4-Dimethylaminopyridine (DMAP) | 2.0 | >99% | (Specify) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.5 | >99% | (Specify) |
| Toluene (anhydrous) | - | >99.8% | (Specify) |
| Product | Yield | Purity | |
| Protected this compound | ~70% | >95% |
**Step 8:
Application Notes and Protocols for the Isolation and Purification of 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus)[1][2]. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for oncological research and drug development[1]. Its unique stereochemistry may confer distinct biological activities, warranting detailed investigation[1]. The isolation and purification of this compound from the complex mixture of taxanes present in Taxus extracts require a multi-step chromatographic process to achieve high purity.
This document provides a detailed protocol for the isolation and purification of this compound from Taxus plant material, drawing upon established methodologies for taxane separation.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively published, the following table provides an illustrative summary of expected yields and purity at each stage of the purification process, based on typical taxane isolation procedures.
| Purification Stage | Starting Material | Key Parameters | Expected Purity of this compound | Expected Recovery |
| Crude Extraction | Dried, ground Taxus needles/bark | Methanol (B129727) extraction | < 0.1% | High |
| Solvent Partitioning | Crude methanol extract | Dichloromethane-water partitioning | 0.1 - 0.5% | 80 - 90% |
| Silica (B1680970) Gel Chromatography | Concentrated organic phase | Step-gradient elution (Hexane:Ethyl Acetate) | 5 - 15% | 60 - 70% |
| Preparative RP-HPLC | Enriched taxane fraction | Isocratic or gradient elution (Acetonitrile:Water) | > 95% | 40 - 50% |
| Final Crystallization | Purified fraction | Acetone/hexane (B92381) | > 99% | 70 - 80% (of the HPLC fraction) |
Experimental Protocols
Extraction of Crude Taxanes from Taxus Biomass
This initial step aims to extract a broad range of taxanes from the plant material.
-
Materials:
-
Dried and finely ground Taxus needles or bark.
-
Methanol (ACS grade).
-
Large glass vessel with a stirrer.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
-
-
Procedure:
-
Macerate 1 kg of the dried, powdered Taxus material in 5 L of methanol at room temperature with continuous stirring for 24 hours.
-
Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract.
-
Repeat the extraction of the plant residue with an additional 3 L of methanol for another 24 hours to ensure maximum recovery.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous, dark green crude extract.
-
Liquid-Liquid Partitioning for Preliminary Purification
This step removes highly polar and non-polar impurities from the crude extract.
-
Materials:
-
Crude methanol extract.
-
Dichloromethane (B109758) (HPLC grade).
-
Deionized water.
-
Separatory funnel (appropriate volume).
-
-
Procedure:
-
Suspend the crude extract in 1 L of deionized water.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with 1 L of dichloromethane each time.
-
Combine the dichloromethane fractions, which now contain the taxanes.
-
Wash the combined organic phase with deionized water to remove any remaining water-soluble impurities.
-
Dry the dichloromethane phase over anhydrous sodium sulfate (B86663) and then concentrate to dryness using a rotary evaporator.
-
Silica Gel Column Chromatography for Taxane Enrichment
This normal-phase chromatography step separates the taxanes from other less polar and more polar compounds.
-
Materials:
-
Concentrated dichloromethane extract.
-
Silica gel (60-120 mesh) for column chromatography.
-
Hexane (HPLC grade).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Glass chromatography column.
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates (silica gel) and a suitable solvent system (e.g., hexane:ethyl acetate 1:1) for monitoring the separation.
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the dried extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a step gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitor the fractions by TLC to identify those containing the taxane mixture. Taxanes typically elute in the mid-to-high polarity fractions.
-
Pool the fractions containing the desired taxanes and concentrate them to dryness.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
This high-resolution step is crucial for separating the structurally similar taxanes, including this compound, from each other.
-
Materials:
-
Enriched taxane fraction from the silica gel column.
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (HPLC grade).
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
UV detector.
-
Fraction collector.
-
-
Procedure:
-
Dissolve the enriched taxane fraction in a small volume of the mobile phase.
-
Set up the preparative HPLC system with a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a 50:50 (v/v) mixture.
-
Set the flow rate (e.g., 10-20 mL/min) and the UV detection wavelength to 227 nm, which is a common wavelength for detecting taxanes[3].
-
Inject the sample onto the column.
-
Collect fractions based on the elution profile observed on the chromatogram. This compound will have a characteristic retention time under the specific chromatographic conditions.
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation.
-
Crystallization
This optional final step can further increase the purity of the isolated compound.
-
Materials:
-
Purified this compound.
-
Acetone (ACS grade).
-
Hexane (ACS grade).
-
-
Procedure:
-
Dissolve the purified compound in a minimal amount of acetone.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate crystal formation.
-
Collect the crystals by filtration and dry them under a vacuum.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for the HPLC Analysis of 7-Epi-10-deacetylcephalomannine
These application notes provide a comprehensive guide for the quantitative analysis of 7-Epi-10-deacetylcephalomannine, a taxane (B156437) derivative, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a structurally complex taxane derivative found as a secondary metabolite in plants of the Taxus genus.[1] As a related compound to the anticancer drug paclitaxel (B517696), its accurate quantification is crucial for purity analysis and quality control in pharmaceutical preparations. This document outlines a robust HPLC method for the separation and determination of this compound alongside other paclitaxel-related compounds.
Experimental Protocols
A reversed-phase HPLC method is detailed below, which has been demonstrated to be selective, sensitive, and robust for the analysis of paclitaxel and its related substances, including this compound.[2][3]
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on established methods for the analysis of paclitaxel and its impurities.[2][3][4][5]
| Parameter | Recommended Conditions |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or Supelcosil LC-F (pentafluorophenyl), 5 µm, 25 cm × 4.6 mm i.d. |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Gradient Program | A common gradient program starts with a lower percentage of acetonitrile, which is gradually increased to elute the more hydrophobic compounds. For example, starting from 70% acetonitrile, decreasing to 60% over a period of 40 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a mixture of methanol (B129727) and glacial acetic acid (200:1 v/v) to obtain a stock solution of known concentration.
-
Further dilute the stock solution with the same solvent to achieve the desired working concentrations for calibration curves.
Sample Solution: The sample preparation will vary depending on the matrix. For pharmaceutical formulations such as intravenous emulsions, a preliminary extraction is necessary.[2][3]
-
For emulsion-based samples, start by breaking the emulsion with anhydrous sodium sulphate.
-
Add methanol and ethyl ether to extract the drug and precipitate excipients.
-
Centrifuge the mixture to separate the supernatant containing the analyte.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue with a known volume of the methanol and glacial acetic acid mixture (200:1 v/v).
Data Presentation
The following table summarizes the typical retention times and relative retention times (RRT) for paclitaxel and its related compounds, which are crucial for peak identification.
| Compound | Retention Time (min) | Relative Retention Time (to Paclitaxel) |
| Baccatin III | ~11.2 | ~0.45 |
| 10-Deacetylpaclitaxel | ~11.2 | ~0.45 |
| Paclitaxel-related compound A (Cephalomannine) | ~20.2 | ~0.81 |
| Paclitaxel-related compound B (10-deacetyl-7-epipaclitaxel) | ~23.4 | ~0.94 |
| This compound | Varies | Varies |
| Paclitaxel | ~24.9 | 1.00 |
| 7-Epipaclitaxel | ~36.3 | ~1.46 |
Note: The retention time for this compound is not explicitly stated in the provided search results but can be determined by running a standard under the specified conditions.
Method Validation
For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution between peaks of interest. For instance, a resolution of 1.74 between paclitaxel and paclitaxel-related compound B has been reported as acceptable.[2]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
References
- 1. This compound | 78479-12-6 | DDA47912 [biosynth.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Notes and Protocols for Taxane Quantification
Introduction
Taxanes, including paclitaxel (B517696) and docetaxel (B913), are a critical class of anticancer agents used in the treatment of various solid tumors.[1] Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][2] This document provides detailed application notes and protocols for the quantification of taxanes using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Techniques for Taxane (B156437) Quantification
Several analytical methods are employed for the quantification of taxanes, each with its own advantages in terms of sensitivity, selectivity, and throughput. The most common techniques are HPLC with UV detection and LC-MS/MS.[1] Immunoassays have also been developed for rapid screening.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the analysis of taxanes in pharmaceutical dosage forms and biological fluids.[1][5] It offers good precision and accuracy, though it may have limitations in sensitivity for certain applications.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC, making it the method of choice for bioanalytical applications where low concentrations of taxanes need to be measured in complex matrices like plasma and urine.[6][7][8][9]
-
Immunoassays: Provide a rapid and cost-effective method for screening large numbers of samples, though they may have limitations in terms of specificity and may require confirmation with a chromatographic method.[3][4][10]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for taxane quantification.
Table 1: HPLC Methods for Taxane Quantification
| Taxane | Matrix | Linearity Range | LLOQ | Recovery | Reference |
| Paclitaxel & Topotecan | Pharmaceutical Formulation | Good (r² > 0.9995) | - | 97.9% - 101% | [11] |
| Paclitaxel | Rabbit Plasma | 0.2 - 20 µg/mL | 100 ng/mL | 94.4% - 103.4% | [12] |
| Paclitaxel & Tamoxifen | Nanoformulations | 0.25 - 9 µg/mL | - | - | [13] |
| Docetaxel | Injectable Solution | 0.125 - 0.375 mg/mL | - | 100.43% | [14] |
Table 2: LC-MS & LC-MS/MS Methods for Taxane Quantification
| Taxane | Matrix | Linearity Range | LLOQ | Recovery | Reference |
| Docetaxel | Human Plasma | 1 - 500 ng/mL | - | Considerable | [7][9] |
| Docetaxel | Human Plasma | 0.3 nM - 1 µM | 0.3 nM | - | [6] |
| Paclitaxel | Human Plasma | 1 nM - 1 µM | 1 nM | - | [6] |
| Docetaxel | Human Serum | 0.25 - 10 ng/mL | 0.25 ng/mL | 109% | [15] |
| Docetaxel | Plasma & Urine | 2.5 - 2000 ng/mL (Plasma), 5 - 2000 ng/mL (Urine) | - | - | [8] |
| Docetaxel | PLGA Nanoparticles | - | 15.6 ng/mL | - | [16] |
| Paclitaxel & Docetaxel | Human Plasma & Oral Fluid | 2 - 1000 ng/mL (Plasma), 0.125 - 62.5 ng/mL (Oral Fluid) | - | 91.3% - 103.6% | [17] |
Table 3: Immunoassay Methods for Taxane Quantification
| Taxane | Matrix | Detection Limit | Linearity Range | Reference |
| Paclitaxel | Biological Specimens | 0.87 nM | - | [3] |
| Taxol & Cephalomannine | Taxus Tissues & Human Plasma | 0.3 ng/mL | - | [4] |
| Docetaxel | Human Plasma | < 10 ng/mL (Background) | 50 - 1000 ng/mL | [10] |
Experimental Protocols
Protocol 1: Quantification of Docetaxel in Human Plasma by LC-MS/MS
This protocol is based on the method described by Li et al. (2020).[7][9]
1. Sample Preparation: Hybrid Solid-Phase Extraction (SPE) - Protein Precipitation
-
To 100 µL of plasma, add an internal standard (e.g., paclitaxel).
-
Perform protein precipitation followed by solid-phase extraction.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic system of water with 0.05% acetic acid and 20 µM sodium acetate, and methanol (B129727) (30:70, v/v)[7][9]
-
Flow Rate: Not specified, requires optimization.
-
Injection Volume: Not specified, typically 5-20 µL.
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 30°C).
3. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of docetaxel in the plasma samples from the calibration curve.
Protocol 2: Quantification of Paclitaxel in Pharmaceutical Formulations by HPLC-UV
This protocol is a general procedure based on common HPLC methods.[5]
1. Sample Preparation
-
Dilute the paclitaxel formulation with a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile) to a final concentration within the linear range of the assay.
2. Chromatographic Conditions
-
Column: Ascentis Express F5, 15 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: Acetonitrile and water (40:60, v/v)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 227 nm
3. Data Analysis
-
Generate a calibration curve using standard solutions of paclitaxel.
-
Quantify paclitaxel in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS Quantification of Taxanes.
Caption: Workflow for HPLC-UV Quantification of Taxanes.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. A radioimmunoassay for the measurement of paclitaxel and taxanes in biological specimens using commercially available reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme immunoassay for the determination of taxol and taxanes in Taxus sp. tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. academic.oup.com [academic.oup.com]
- 12. asianpubs.org [asianpubs.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 7-Epi-10-deacetylcephalomannine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a taxane (B156437) derivative, closely related to the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel. As a well-characterized chemical entity, it serves as an essential reference standard in the pharmaceutical industry. Its primary application lies in the accurate identification and quantification of related substances and impurities in drug substance and drug product batches, ensuring the quality, safety, and efficacy of taxane-based anticancer therapies. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in analytical method development and validation.
Application Notes
Identification and Quantification of Impurities
This compound is a known process-related impurity and degradation product in the synthesis of certain taxane-based active pharmaceutical ingredients (APIs). As a certified reference standard, it is used to:
-
Peak Identification: Confirm the identity of peaks corresponding to this compound in chromatograms of API and drug product samples by comparing retention times.
-
Method Specificity: Demonstrate the specificity of an analytical method by showing that the peak for this compound is well-resolved from the main API peak and other known impurities.
-
Quantitative Analysis: Accurately quantify the levels of this compound in a sample by creating a calibration curve using the reference standard. This is crucial for ensuring that impurity levels remain within the specifications set by regulatory authorities.
Analytical Method Validation
During the validation of analytical methods for taxane-based drugs, this compound reference standard is instrumental in assessing the following parameters as per ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted and validated for specific laboratory conditions and analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Taxane-Based Drugs
This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound and other related substances in a taxane drug product.
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Taxane API (e.g., Paclitaxel, Docetaxel)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable modifier)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
2.1.3. Preparation of Solutions
-
Reference Standard Stock Solution (RSSS): Accurately weigh about 5 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Working Standard Solution (WSS): Dilute the RSSS with mobile phase A to obtain a final concentration of approximately 5 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the taxane drug substance or product in a suitable solvent (e.g., acetonitrile/water) to obtain a final concentration of the API of approximately 1 mg/mL.
2.1.4. System Suitability
Inject the WSS five times and ensure the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for this compound is not more than 2.0%.
-
The tailing factor for the this compound peak is not more than 2.0.
-
The theoretical plates for the this compound peak are not less than 2000.
2.1.5. Analysis Procedure
-
Inject the blank (diluent), WSS, and sample solution into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound in the sample solution by comparing its retention time with that of the reference standard.
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_impurity = Peak area of this compound in the sample chromatogram
-
Area_standard = Peak area of this compound in the standard chromatogram
-
Conc_standard = Concentration of this compound in the WSS
-
Conc_sample = Concentration of the API in the sample solution
-
Purity_standard = Purity of the this compound reference standard
-
Quantitative Data Summary
The following tables summarize typical validation data for an HPLC method for the quantification of this compound as an impurity.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15234 |
| 2.5 | 38085 |
| 5.0 | 76170 |
| 7.5 | 114255 |
| 10.0 | 152340 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | Recovery (%) |
| 50% | 2.5 | 2.48 | 99.2 |
| 100% | 5.0 | 5.03 | 100.6 |
| 150% | 7.5 | 7.45 | 99.3 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| % RSD | 0.8% | 1.2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a reference standard.
Caption: Workflow for impurity quantification using a reference standard.
Application Notes: In Vitro Microtubule Assembly Assay for 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a taxane (B156437) derivative, a class of compounds known for their potent anti-cancer properties.[1] Like other taxanes, its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics through stabilization leads to mitotic arrest and ultimately apoptosis in cancer cells. This makes the evaluation of a compound's effect on microtubule assembly a crucial step in the characterization of potential anti-cancer agents.
This document provides a detailed protocol for an in vitro microtubule assembly assay to characterize the activity of this compound. The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The polymerization of tubulin into microtubules is a multi-step process that includes nucleation, elongation, and a steady-state equilibrium. This process can be monitored by measuring the change in light scattering at 340 nm in a spectrophotometer. As tubulin monomers polymerize into microtubules, the solution becomes more turbid, leading to an increase in absorbance. Microtubule-stabilizing agents like this compound are expected to enhance the rate and extent of tubulin polymerization in a dose-dependent manner.
Representative Quantitative Data
| Parameter | Representative Value (Paclitaxel) | Description |
| EC50 (Tubulin Polymerization) | ~1-10 µM | The half-maximal effective concentration required to induce tubulin polymerization. |
| Binding Affinity (Kd) to Microtubules | ~10 nM | The equilibrium dissociation constant, indicating the strength of the binding interaction between the compound and microtubules. |
| Cytotoxicity (IC50) | 2.5 - 7.5 nM | The half-maximal inhibitory concentration against various human tumor cell lines (24h exposure), indicating the compound's potency in inhibiting cell growth. |
Note: The above values are for Paclitaxel and should be considered as a reference for designing experiments with this compound. Actual values for this compound must be determined experimentally.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) derivative isolated from various species of the yew tree (Taxus). As a member of the taxane family, which includes prominent anticancer agents like paclitaxel (B517696) and docetaxel, it is of significant interest for its potential cytotoxic and anti-proliferative activities against cancer cells. The primary mechanism of action for taxanes involves the disruption of microtubule dynamics, a critical process for cell division. These compounds bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The included assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a robust framework for preclinical evaluation.
Data Presentation
The cytotoxic activity of this compound can be quantified using various cancer cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is a key parameter for comparing the potency of the compound across different cell types.
Table 1: Cytotoxicity of this compound against a Human Cancer Cell Line
| Cell Line | Cancer Type | Assay Duration | ED50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | Not Specified | 4.6 x 10-2 |
Note: Further studies are required to determine the IC50/ED50 values across a broader range of cancer cell lines to establish a comprehensive cytotoxic profile.
Signaling Pathway
The cytotoxic effects of taxane compounds like this compound are mediated through the disruption of microtubule function, leading to cell cycle arrest and the activation of apoptotic signaling pathways. While the specific signaling cascades activated by this compound are a subject of ongoing research, studies on the closely related compound 7-Epitaxol suggest the involvement of the ERK and AKT/MAPK signaling pathways in mediating apoptosis.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
A general workflow for assessing the in vitro cytotoxicity of this compound involves initial screening for effects on cell viability and proliferation, followed by more specific assays to determine the mode of cell death.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective antineoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2][3] Initially isolated from the bark of the Pacific yew tree, Taxus brevifolia, this method of production proved to be economically and ecologically unsustainable due to the low yields and the destructive harvesting required.[1] Consequently, semi-synthetic routes starting from more abundant, renewable taxane (B156437) precursors have become the primary method for large-scale paclitaxel production.[4]
These application notes provide detailed protocols for the semi-synthesis of paclitaxel, primarily from 10-deacetylbaccatin III (10-DAB), a precursor readily extracted from the needles and twigs of various yew species.[4][5] The described methodologies are based on well-established chemical transformations, including hydroxyl group protection, acetylation, side-chain attachment, and deprotection.
I. Overview of the Semi-Synthetic Strategy from 10-Deacetylbaccatin III
The conversion of 10-deacetylbaccatin III (10-DAB) to paclitaxel is a multi-step process that involves the following key stages:
-
Selective Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position of 10-DAB is selectively protected to prevent its interference in subsequent reactions. The triethylsilyl (TES) group is a commonly used protecting group for this purpose.
-
Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield the baccatin (B15129273) III core structure.
-
Attachment of the C-13 Side Chain: A protected side chain, typically a β-lactam, is attached to the C-13 hydroxyl group of the protected baccatin III derivative.
-
Deprotection: The protecting groups at the C-7 position and on the side chain are removed to yield the final paclitaxel molecule.
The following diagram illustrates the overall workflow for the semi-synthesis of paclitaxel from 10-DAB.
II. Quantitative Data Summary
The following table summarizes typical yields and purity for each key step in the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale, optimization, and the specific reagents and conditions used.
| Step | Transformation | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | C-7 Hydroxyl Protection | 10-Deacetylbaccatin III | 7-O-TES-10-deacetylbaccatin III | 90-95 | >95 |
| 2 | C-10 Acetylation | 7-O-TES-10-deacetylbaccatin III | 7-O-TES-baccatin III | 85-90 | >98 |
| 3 | Side Chain Attachment | 7-O-TES-baccatin III | Protected Paclitaxel Intermediate | 80-90 | >95 |
| 4 | Deprotection | Protected Paclitaxel Intermediate | Paclitaxel | 85-95 | >99.5 |
| Overall | - | 10-Deacetylbaccatin III | Paclitaxel | ~50-70 | >99.5 |
III. Experimental Protocols
Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB
This protocol describes the selective protection of the C-7 hydroxyl group using triethylsilyl chloride (TESCl).[5]
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 10-DAB in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[5]
Protocol 2: Acetylation of the C-10 Hydroxyl Group
This protocol details the acetylation of the C-10 hydroxyl group to form the baccatin III core structure.[5]
Materials:
-
7-O-TES-10-deacetylbaccatin III
-
Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (anhydrous) or another suitable base like 4-dimethylaminopyridine (B28879) (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.
-
Add pyridine or DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).[5]
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.[5]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.[5]
Protocol 3: Attachment of the C-13 Side Chain
This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.[5]
Materials:
-
7-O-TES-baccatin III
-
Protected β-lactam side chain (e.g., Ojima lactam)
-
A suitable base (e.g., n-butyllithium or lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -40 °C to -78 °C).
-
Slowly add the base to deprotonate the C-13 hydroxyl group.
-
In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.[5]
-
Stir the reaction at low temperature for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected paclitaxel intermediate.
Protocol 4: Deprotection to Yield Paclitaxel
This protocol outlines the final deprotection step to obtain paclitaxel.[5]
Materials:
-
Protected paclitaxel intermediate
-
Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.
-
Carefully add HF-Py or TFA at 0 °C.
-
Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[5]
IV. Key Chemical Transformations
The following diagram illustrates the key chemical transformations in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.
V. Alternative Semi-Synthetic Routes
While the route from 10-DAB is predominant, other taxanes can also serve as precursors for the semi-synthesis of paclitaxel.
-
From Baccatin III: Baccatin III, which already possesses the acetyl group at C-10, can be directly used for the attachment of the C-13 side chain after the protection of the C-7 hydroxyl group. This route is shorter as it bypasses the acetylation step.
-
From 10-deacetyl-7-xylosyltaxanes: These compounds, which are abundant in some Taxus species, can be converted to paclitaxel. This process involves hydrolysis of the xylose moiety at the C-7 position, followed by protection, acetylation, and deprotection steps.[4][6] A key advantage of this route is that the precursor already contains the C-13 side chain, simplifying the synthesis.[4][6]
VI. Conclusion
The semi-synthesis of paclitaxel from readily available taxane precursors is a cornerstone of its commercial production, ensuring a sustainable supply of this vital anticancer drug. The protocols outlined in these application notes provide a detailed guide for researchers and professionals in the field of drug development. Optimization of each step, including the choice of protecting groups, coupling reagents, and purification methods, is crucial for achieving high overall yields and purity. Further research into more efficient and environmentally benign synthetic strategies continues to be an active area of investigation.
References
- 1. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Formulations with 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-10-deacetylcephalomannine is a taxane (B156437) derivative, a class of compounds known for their potent anticancer activity.[1] Like other taxanes, it is a complex diterpenoid molecule derived from plants of the Taxus genus.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitosis and subsequent apoptosis in cancer cells.[1] A significant challenge in the development of this compound as a therapeutic agent is its poor aqueous solubility, a common characteristic of taxanes.[2] This necessitates the development of advanced formulation strategies to enable its effective administration and enhance its bioavailability.
These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation of this compound. This document outlines the physicochemical properties of the compound, provides detailed protocols for various formulation approaches, and describes methods for stability testing.
Physicochemical Properties of this compound
| Property | Value | Reference / Notes |
| Chemical Name | This compound | |
| Synonyms | 7-Epi-10-deacetyl Taxol B | [3] |
| CAS Number | 78479-12-6 | [2][4] |
| Molecular Formula | C₄₃H₅₁NO₁₃ | [2][4] |
| Molecular Weight | 789.86 g/mol | [4] |
| Appearance | White powder | [2] |
| Solubility (Qualitative) | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Further quantitative analysis is recommended. |
| Solubility in DMSO | 5 mg/mL (for a related compound, 7-epi-10-deacetyltaxol) | [5] |
| Solubility in DMF | 10 mg/mL (for a related compound, 7-epi-10-deacetyltaxol) | [5] |
| Aqueous Solubility | Poor | Assumed based on taxane class properties.[1] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Experimental Protocols
Due to its hydrophobic nature, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. The following protocols are adapted from established methods for other poorly water-soluble taxanes and should be optimized for this specific molecule.
Co-solvent Formulation for Preclinical In Vivo Studies
This protocol provides a simple and effective method for preparing a solution of this compound for initial in vivo animal studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
Protocol:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[6] Ensure complete dissolution by gentle vortexing or sonication.
-
Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by mixing PEG300, Tween 80, and Saline/PBS in the desired ratio. A commonly used ratio is 30% PEG300, 5% Tween 80, and 60% Saline/PBS by volume.[6]
-
Final Formulation: Slowly add the calculated volume of the this compound stock solution in DMSO to the co-solvent vehicle while vortexing to ensure rapid and uniform mixing. The final concentration of DMSO in the formulation should be kept low (typically ≤ 5%) to minimize toxicity.
-
Sterilization: The final formulation should be prepared under aseptic conditions. If necessary, filter the final solution through a 0.22 µm sterile syringe filter.
-
Characterization: Visually inspect the final formulation for any precipitation or phase separation. Determine the final concentration of this compound using a validated analytical method such as HPLC.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them an excellent delivery system for taxanes.[1][7] The following is a protocol based on the thin-film hydration method.[8][9]
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Chloroform and Methanol (B129727) (HPLC grade)
-
Hydration buffer (e.g., sterile PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of DSPC to cholesterol is 3:1. The drug-to-lipid ratio should be optimized (e.g., 1:20 w/w).[9]
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C). This will form a thin, uniform lipid film on the inner surface of the flask.[9]
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the sterile hydration buffer by rotating the flask at a temperature above the Tc. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[8]
-
Pass the suspension multiple times (e.g., 11 passes) through a polycarbonate membrane with a 100 nm pore size, followed by multiple passes through a 50 nm membrane, using a heated extruder set to a temperature above the Tc.[8]
-
-
Purification and Characterization:
-
Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Determine the liposome (B1194612) size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and analyzing the drug content by HPLC.
-
Polymeric Nanoparticle Formulation
Biodegradable polymeric nanoparticles offer a promising platform for the controlled and targeted delivery of poorly soluble drugs like taxanes.[10] The following protocol utilizes the solvent evaporation/extraction method.
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Emulsifier/stabilizer (e.g., Vitamin E TPGS or Poloxamer 188)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous phase (e.g., deionized water)
-
Homogenizer or sonicator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve this compound and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase containing the emulsifier. Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation/Extraction: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. Alternatively, the emulsion can be added to a larger volume of water to facilitate solvent extraction.
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove any residual emulsifier and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).
-
Characterization:
-
Determine the particle size and PDI by DLS.
-
Analyze the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content by HPLC.
-
Micellar Formulation
Polymeric micelles are self-assembling nanostructures with a hydrophobic core and a hydrophilic shell, which can effectively solubilize hydrophobic drugs.[11][12]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-b-p(HPMAm-Bz))[12]
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous phase (e.g., Milli-Q water)
Protocol:
-
Dissolution: Dissolve the block copolymer and this compound in THF.[12]
-
Nanoprecipitation: Add the organic solution dropwise to the vigorously stirring aqueous phase. This will induce the self-assembly of the block copolymers into micelles, encapsulating the drug in the hydrophobic core.[12]
-
Solvent Removal: Allow the THF to evaporate by stirring the solution at room temperature for 24 hours.[12]
-
Characterization:
-
Determine the micelle size and PDI using DLS.
-
Confirm the morphology by TEM.
-
Measure the drug encapsulation efficiency by separating the micelles from the aqueous phase (e.g., using ultrafiltration) and quantifying the drug in both fractions by HPLC.
-
Stability Testing Protocol
A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for the developed formulation. The following is a general protocol that should be adapted based on the specific formulation.
1. Stability-Indicating HPLC Method Development:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.[13][14][15]
-
Forced degradation studies should be performed on the drug substance by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[14]
2. Stability Study Design:
-
Storage Conditions: Store the formulated product under various conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Time Points: Test the samples at appropriate time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Parameters to be Monitored:
-
Physical Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH (for aqueous formulations)
-
Particle Size and PDI (for nanoformulations)
-
Drug Content (Assay): Quantify the amount of this compound remaining.
-
Degradation Products/Impurities: Quantify any new or increasing degradation peaks.
-
Encapsulation Efficiency (for encapsulated formulations)
-
3. Data Analysis:
-
Analyze the data to determine the degradation kinetics and predict the shelf-life of the formulation under the recommended storage conditions.
Visualizations
Taxane Signaling Pathway
Taxanes, including this compound, exert their cytotoxic effects by interfering with microtubule dynamics, which in turn activates several downstream signaling pathways leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
General Experimental Workflow for Formulation Development
The development of a suitable formulation for this compound follows a logical progression from initial characterization to final stability assessment.
Caption: General workflow for formulation development.
Conclusion
The successful development of this compound as a therapeutic agent is critically dependent on overcoming its poor aqueous solubility. The application notes and protocols provided herein offer a comprehensive framework for the rational design and evaluation of various formulation strategies. Researchers are encouraged to utilize these guidelines as a starting point and to conduct thorough experimental optimization and characterization to develop a safe, stable, and efficacious drug product.
References
- 1. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Recent Clinical Developments of Nanomediated Drug Delivery Systems of Taxanes for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. netascientific.com [netascientific.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. drugsanddisease.synthasite.com [drugsanddisease.synthasite.com]
- 11. researchgate.net [researchgate.net]
- 12. Tunable polymeric micelles for taxane and corticosteroid co-delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Sensitivity Profiling of Taxane Impurities using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxanes, including paclitaxel (B517696) and docetaxel (B913), are a critical class of antineoplastic agents used in the treatment of various cancers.[1] The manufacturing process of these complex diterpenoid compounds can introduce a range of impurities, such as process-related substances and degradation products.[2] Regulatory bodies like the FDA and ICH mandate rigorous impurity profiling to ensure the safety and efficacy of pharmaceutical products.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering unparalleled sensitivity and specificity for the detection and quantification of trace-level impurities.[5][6]
This application note details a robust LC-MS/MS method for the comprehensive profiling and quantification of common impurities associated with taxane-based active pharmaceutical ingredients (APIs). The method is designed for high throughput and provides the necessary performance characteristics for quality control and regulatory submission.
Experimental Workflow
The overall workflow for taxane (B156437) impurity profiling involves sample preparation, LC separation, and MS/MS detection and quantification. Each step is optimized to ensure accuracy and reproducibility.
Experimental Protocols
Materials and Reagents
-
Standards: Paclitaxel, Docetaxel, and certified reference standards for known impurities (e.g., Baccatin III, 7-Epipaclitaxel, Cephalomannine).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%) and ammonium (B1175870) formate (B1220265) (≥99%).
-
Internal Standard (IS): A structurally similar compound not expected to be present in the sample, such as a stable isotope-labeled taxane or another taxane (e.g., using paclitaxel as IS for docetaxel analysis and vice versa).[7][8]
Sample Preparation Protocol
-
Accurately weigh 10.0 mg of the taxane API or drug product.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (Acetonitrile:Water, 50:50 v/v) and vortex for 2 minutes to dissolve.
-
Make up the volume to 10 mL with the diluent to achieve a final concentration of 1 mg/mL.
-
For analysis, dilute this stock solution further to a working concentration of approximately 10 µg/mL.
-
Spike the working solution with the internal standard to a final concentration of 100 ng/mL.
-
Centrifuge the final solution at 5000 rpm for 5 minutes.[8]
-
Transfer the clear supernatant into an LC autosampler vial for injection.[9]
Liquid Chromatography (LC) Method
A reversed-phase HPLC or UHPLC system is used for the separation of the main taxane compound from its impurities.[9]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 40 °C[10] |
| Injection Volume | 5 µL[9] |
| Run Time | ~15 minutes |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[1] The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[11][12]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
| Collision Gas | Argon |
Results and Data Presentation
MRM Transitions and Impurity Identification
The identification and quantification of taxanes and their impurities are based on specific precursor-to-product ion transitions in MRM mode.[11] The tandem mass spectrometric fragmentation behavior of taxanes provides a basis for establishing a generalized MS/MS fingerprint for this class of compounds.[1]
Table 1: Optimized MRM Transitions for Paclitaxel and Key Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Paclitaxel | 854.4 | 286.1 | 50 | 25 |
| Docetaxel (IS) | 808.4 | 527.2 | 50 | 20 |
| 7-Epipaclitaxel | 854.4 | 569.2 | 50 | 22 |
| Baccatin III | 587.2 | 407.1 | 50 | 18 |
| Cephalomannine | 832.4 | 286.1 | 50 | 25 |
| 10-Deacetylpaclitaxel | 812.3 | 527.2 | 50 | 22 |
Note: These values are representative and should be optimized for the specific instrument used.
Method Performance and Quantification
The method's performance is evaluated according to ICH guidelines, focusing on linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][13] The LOQ is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[14][15] The LOD is the lowest concentration that can be detected with a signal-to-noise ratio of approximately 3:1.[14]
Table 2: Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| 7-Epipaclitaxel | 1 - 500 | >0.998 | 0.3 | 1.0 |
| Baccatin III | 1 - 500 | >0.999 | 0.2 | 0.8 |
| Cephalomannine | 1 - 500 | >0.998 | 0.3 | 1.0 |
| 10-Deacetylpaclitaxel | 1 - 500 | >0.999 | 0.2 | 0.7 |
Note: LOD and LOQ values are typically determined by analyzing a series of dilutions to achieve signal-to-noise ratios of 3:1 and 10:1, respectively.[14][16]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the impurity profiling of taxane-based pharmaceuticals. The combination of efficient chromatographic separation with highly selective MRM-based detection allows for the accurate quantification of impurities at levels required by regulatory authorities.[5] This method is suitable for routine quality control, stability studies, and supporting drug development from early stages to final product release. The use of a simple sample preparation protocol and a rapid LC gradient makes it amenable to high-throughput environments.
References
- 1. Establishment of the tandem mass spectrometric fingerprints of taxane-based anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. forensicrti.org [forensicrti.org]
- 12. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. mournetrainingservices.com [mournetrainingservices.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the semi-synthesis of 7-Epi-10-deacetylcephalomannine from 10-deacetylbaccatin III (10-DAB). Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound from 10-deacetylbaccatin III?
The semi-synthesis involves a multi-step process that includes:
-
Selective protection of the hydroxyl groups on the 10-DAB core.
-
Epimerization of the C7 hydroxyl group to the desired epi-conformation.
-
Attachment of the cephalomannine (B1668392) side chain at the C13 hydroxyl group.
-
Deprotection of the protecting groups to yield the final product.
Q2: Why is the epimerization at C7 a critical step?
The biological activity of many taxanes is highly dependent on their stereochemistry. The "epi" configuration at the C7 position is a key structural feature of this compound and is crucial for its specific biological properties. This epimerization is often achieved under basic conditions, which can be challenging to control and may lead to side reactions.
Q3: What are the main challenges in attaching the cephalomannine side chain?
The primary challenges include:
-
Steric Hindrance: The bulky taxane (B156437) core can make the C13 hydroxyl group less accessible.
-
Reagent Reactivity: The coupling reagents used for esterification must be highly efficient.
-
Side Chain Synthesis: The cephalomannine side chain, which contains a tigloyl group, needs to be synthesized and activated, often as a β-lactam, prior to coupling.
Q4: How can I purify the final product and its intermediates?
Due to the structural similarity of taxane isomers and byproducts, purification can be complex. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a commonly used and effective method for separating taxane epimers and other closely related compounds.[1] Column chromatography with silica (B1680970) gel is also used for less challenging separations.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields or failed reactions during the synthesis of this compound.
Problem 1: Low Yield of C7 Epimerization
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Side Reactions: Basic conditions can promote degradation or rearrangement of the taxane core.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for efficient epimerization.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase reaction time and monitor by TLC or HPLC. | Allows the reaction to proceed closer to equilibrium. |
| Base Selection | Use a milder base such as sodium bicarbonate or ammonium (B1175870) bicarbonate. | Stronger bases can lead to unwanted side reactions and degradation. |
| Temperature | Perform the reaction at a lower temperature. | Reduces the rate of side reactions. |
| Solvent System | Use a protic solvent like methanol (B129727) or ethanol. | Can facilitate the proton exchange required for epimerization. |
Problem 2: Non-selective Protection of Hydroxyl Groups
Possible Causes:
-
Incorrect Stoichiometry: Using too much or too little protecting group reagent.
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Reagent Choice: The choice of protecting group can affect selectivity based on steric hindrance.
Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Equivalents | Carefully control the stoichiometry of the silylating agent (e.g., TESCl). | Precise amounts are needed to target the most reactive hydroxyl groups first. |
| Temperature | Run the protection reaction at a low temperature (e.g., -20°C to 0°C). | Enhances the kinetic selectivity for the desired hydroxyl group. |
| Protecting Group | Use a bulkier silylating agent if selectivity is poor. | Steric hindrance can favor protection of the less hindered hydroxyl groups. |
Problem 3: Low Yield of Side-Chain Esterification
Possible Causes:
-
Steric Hindrance: The protected taxane core can impede the approach of the side-chain.
-
Inactive Coupling Reagents: The coupling agents (e.g., DCC, EDCI) may have degraded.
-
Incomplete Deprotonation: The C13-hydroxyl group may not be fully activated.
Solutions:
| Parameter | Recommendation | Rationale |
| Protecting Groups | Ensure protecting groups are not excessively bulky. | Smaller protecting groups can reduce steric hindrance around the C13 position. |
| Coupling Reagents | Use fresh or properly stored coupling agents. | Ensures high reactivity for the esterification reaction. |
| Base for Deprotonation | Use a strong, non-nucleophilic base like LHMDS or NaHMDS. | Ensures complete formation of the reactive C13-alkoxide. |
| Reaction Temperature | Gradually increase the temperature if the reaction is slow, while monitoring for side products. | Can help overcome the activation energy barrier for the reaction. |
Experimental Protocols
Protocol 1: Selective Protection of 10-deacetylbaccatin III at C7 and C10
Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB to facilitate subsequent modifications.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1 equivalent of 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to -20°C.
-
Slowly add 2.5 equivalents of TESCl dropwise.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 7,10-bis-TES-10-deacetylbaccatin III by column chromatography.
Protocol 2: Epimerization of C7-hydroxyl group
Objective: To convert the C7-hydroxyl group to the epi-conformation.
Materials:
-
7,10-bis-TES-10-deacetylbaccatin III
-
Ammonium bicarbonate
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected 10-DAB derivative in methanol.
-
Add a saturated aqueous solution of ammonium bicarbonate.
-
Stir the mixture at room temperature and monitor the reaction by HPLC until the desired epimer is formed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 7-epi-10-deacetyl-7,10-bis-TES-baccatin III by preparative HPLC.
Protocol 3: Attachment of the Cephalomannine Side Chain
Objective: To couple the cephalomannine side chain to the C13-hydroxyl group of the taxane core.
Materials:
-
7-epi-10-deacetyl-7,10-bis-TES-baccatin III
-
Cephalomannine side chain (as a protected β-lactam)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium hexamethyldisilazide (LHMDS) or Sodium hexamethyldisilazide (NaHMDS)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected 7-epi taxane core in anhydrous THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -40°C).
-
Add a solution of LHMDS or NaHMDS dropwise to deprotonate the C13-hydroxyl group.
-
After stirring for 30 minutes, add a solution of the protected cephalomannine β-lactam in anhydrous THF.
-
Allow the reaction to warm to 0°C and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the coupled product by column chromatography.
Protocol 4: Deprotection
Objective: To remove the protecting groups to yield this compound.
Materials:
-
Protected this compound
-
Hydrogen fluoride-pyridine complex (HF-Py)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a plastic vial, dissolve the protected taxane in a mixture of pyridine and THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of HF-Pyridine complex.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the final product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and purify by preparative HPLC to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Resolving Co-eluting Taxane Impurities in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting taxane (B156437) impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in taxane analysis?
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the HPLC analysis of taxanes due to their structural similarities.[1] Common causes include:
-
Inadequate Chromatographic Conditions: The mobile phase composition, gradient profile, or column chemistry may not be optimal for separating structurally similar taxane impurities.
-
Poor Column Health: A contaminated or degraded column can lead to peak broadening and tailing, which can mask the presence of closely eluting impurities.[1]
-
System Issues: Excessive extra-column volume (long or wide tubing) can cause peak dispersion and reduce resolution.[1]
-
Sample Preparation: The solvent used to dissolve the sample can affect peak shape if it is significantly different from the initial mobile phase.[1]
Q2: What are the initial steps to take when facing a co-elution problem?
Before making significant changes to your method, it's crucial to ensure your HPLC system is performing correctly.[1]
-
Verify System Suitability: Check system pressure, peak shapes of standard compounds, and detector noise to confirm the instrument is functioning as expected.
-
Assess Column Health: Flush the column with a strong solvent to remove potential contaminants.[1] If peak shape issues persist, the column may need to be replaced.[2]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening.[1]
Q3: How can I use the mobile phase to resolve co-eluting taxane impurities?
Optimizing the mobile phase is a powerful way to improve separation.[3]
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different interactions with the stationary phase. Acetonitrile often results in sharper peaks.[1]
-
Adjust Mobile Phase pH: For impurities with ionizable groups, modifying the pH of the aqueous portion of the mobile phase can change their retention times relative to the main taxane peak.[1][4]
-
Modify Gradient Profile: If using a gradient, making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time) can improve the resolution of closely eluting peaks.[1][5]
Q4: When is it necessary to change the HPLC column?
If mobile phase optimization does not resolve the co-elution, changing the stationary phase is often the next logical step.[3]
-
Different Bonded Phase: Switching from a standard C18 column to a different stationary phase, such as a phenyl or cyano column, can provide alternative selectivity and potentially resolve the co-eluting peaks.[4] For taxane analysis, pentafluorophenyl (PFP) columns have been shown to provide excellent separation of multiple taxane analogues.[6]
-
Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency, leading to sharper peaks and better resolution.[3][4]
-
Longer Column: Increasing the column length can also increase efficiency and improve separation, though it will lead to longer run times and higher backpressure.[3][4]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting taxane impurities.
Caption: A troubleshooting workflow for resolving co-eluting HPLC peaks.
Factors Affecting HPLC Resolution
The resolution between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Understanding how experimental parameters influence these factors is key to method development.[7]
Caption: Key factors influencing HPLC peak resolution.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of taxanes and their related impurities.
Method 1: Isocratic Separation of Paclitaxel (B517696)
This method is a simple isocratic separation suitable for routine analysis.
Protocol:
-
Column: Symmetry C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: Prepare a mixture of Water/Acetonitrile/Methanol in the ratio 57:34:9 (v/v/v).
-
Flow Rate: Set the flow rate to 1.4 mL/min.
-
Injection Volume: Inject 25 µL of the sample, prepared at a concentration of 1 mg/mL in methanol.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 230 nm.
-
Run Time: Allow the chromatogram to run until all peaks of interest have eluted.
Method 2: Gradient Separation of Paclitaxel and Related Substances
This gradient method is designed for the separation of paclitaxel from multiple related compounds.[8]
Protocol:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm.[8]
-
Mobile Phase A: Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: Set the flow rate to 1.2 mL/min.[8]
-
Column Temperature: Maintain the column temperature at 40°C.[8]
-
Detection: Monitor the eluent using a UV detector at a wavelength of 227 nm.[8]
-
Injection Volume: Inject 10 µL of the sample.[8]
-
Gradient Program: Utilize a gradient program to separate the compounds (refer to the original publication for the specific gradient table). A 9-minute elution with acetonitrile may be used to flush residual excipients.[8]
Data Summary: HPLC Method Parameters for Taxane Analysis
The table below summarizes key parameters from various published HPLC methods for taxane analysis, providing a quick reference for method development.
| Parameter | Method 1[8] | Method 2[9][10] | Method 3[11] | Method 4[12] |
| Analyte(s) | Paclitaxel & related substances | Paclitaxel & Topotecan (B1662842) | Paclitaxel | Docetaxel |
| Column | Agilent Eclipse XDB-C18 | Phenomenex Luna C-18(2) | Zorbax Eclipse XDB-C18 | C18 |
| Dimensions | 4.6 x 150 mm, 3.5 µm | Not Specified | 4.6 x 150 mm, 3.5 µm | Not Specified |
| Mobile Phase | Water/Acetonitrile | Acetonitrile/Water (70:30) with 0.1% TFA | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50), pH 3.0 |
| Elution Mode | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 227 nm | 227 nm | 228 nm |
| Temperature | 40°C | Not Specified | Room Temperature | Not Specified |
References
- 1. benchchem.com [benchchem.com]
- 2. bvchroma.com [bvchroma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mastelf.com [mastelf.com]
- 6. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Separation of Paclitaxel and Cephalomannine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of paclitaxel (B517696) and its closely related analogue, cephalomannine (B1668392).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of paclitaxel and cephalomannine so challenging?
A1: The primary challenge lies in their remarkable structural similarity. Paclitaxel and cephalomannine are diterpenoid taxanes that differ only by the N-acyl side chain at the C-13 position of the baccatin (B15129273) III core. This subtle difference results in very similar physicochemical properties, including polarity and chromatographic behavior, making their separation difficult.[1][2]
Q2: What is the most common analytical technique for separating paclitaxel and cephalomannine?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for both analytical and preparative separation of paclitaxel and cephalomannine.[3][4] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common configuration.[3][5]
Q3: Are there non-chromatographic methods to improve separation?
A3: Yes, chemical derivatization can be employed. One method involves the selective reaction of cephalomannine's side chain. For instance, treating a mixture with bromine converts cephalomannine to 2'',3''-dibromocephalomannine, which can then be easily separated from the unreacted paclitaxel using standard silica (B1680970) gel chromatography.[1][6] Other methods include selective oxidation of the cephalomannine side chain using ozone or osmium tetroxide.[7]
Q4: Can Liquid-Liquid Extraction (LLE) be used to selectively separate the two compounds?
A4: LLE is primarily used for initial extraction from crude sources like plant cell cultures. While most common solvents show poor selectivity, some systems can enrich paclitaxel. For example, n-hexane demonstrates a slight selectivity for paclitaxel over cephalomannine.[8][9] The selectivity can be significantly improved by using a mixture of n-hexane and hexafluorobenzene (B1203771) (HFB).[8][9]
Troubleshooting Guide: HPLC Separation
This guide addresses common issues encountered during the HPLC separation of paclitaxel and cephalomannine.
Q1: I am seeing poor resolution or complete co-elution of paclitaxel and cephalomannine peaks. What should I do?
A1: This is the most common issue. Here are several parameters to adjust:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to water is critical. A slight adjustment in the percentage of the organic phase can significantly impact resolution.
-
Implement a Gradient Elution: A shallow gradient program, where the concentration of the organic solvent is increased slowly over time, can effectively resolve closely eluting peaks.[3][10]
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.
-
Change Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity. A common temperature is 40°C.[3]
-
Evaluate a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different selectivity, such as a cyanopropyl (CN) column, which has been shown to be effective for this separation.[11]
Q2: My chromatographic peaks are tailing. How can I improve peak shape?
A2: Peak tailing can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica support can interact with the analytes, causing tailing. Using a modern, end-capped column or a column specifically designed for low silanol activity can mitigate this.[12]
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is appropriate for your analytes and column.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Q3: I am observing extraneous peaks or a noisy baseline in my chromatogram. What is the cause?
A3: These issues often stem from the sample matrix or system contamination.
-
Sample Preparation: The presence of multiple excipients or impurities from the initial extract can interfere with the analysis.[3] It is crucial to have a robust sample preparation procedure, which may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample before injection.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents for your mobile phase. Impurities in the solvents can appear as peaks, especially in gradient elution.
-
System Contamination: Flush the HPLC system thoroughly, including the injector and detector, to remove any contaminants from previous analyses.
Data Presentation
Table 1: HPLC Method Parameters for Paclitaxel and Cephalomannine Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm)[3] | LiChrospher® 100 C18 (250x4.6 mm, 5 µm) | Phenomenex Gemini C18 (250x4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient: Acetonitrile and Water[3] | Isocratic: Acetonitrile:Water | Isocratic: KH2PO4 buffer:Acetonitrile (60:40)[5] |
| Flow Rate | 1.2 mL/min[3] | 1.0 mL/min | 2.0 mL/min[5] |
| Detection (UV) | 227 nm[3] | 227 nm | 230 nm[5] |
| Column Temp. | 40°C[3] | Ambient | Not Specified |
| Injection Vol. | Not Specified | 20 µL | Not Specified |
Table 2: Solvent Selectivity in Liquid-Liquid Extraction
| Organic Solvent/Mixture | Paclitaxel Partition Coefficient (K_p) | Selectivity Coefficient (Paclitaxel/Cephalomannine) | Reference |
| Ethyl Acetate | 28 | < 1 | [8][9] |
| Dichloromethane | 25 | < 1 | [8][9] |
| n-Hexane | 1.9 | 1.7 | [8][9] |
| 20% Hexafluorobenzene in n-Hexane | ~1.9 | 4.5 | [8][9] |
Experimental Protocols
Protocol 1: RP-HPLC Separation of Paclitaxel and Cephalomannine
This protocol is a representative method based on commonly cited parameters.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Paclitaxel and cephalomannine reference standards.
-
Sample containing a mixture of paclitaxel and cephalomannine, dissolved in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-35 min: 40% to 60% B (linear ramp)
-
35-40 min: 60% B
-
40.1-45 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of paclitaxel and cephalomannine in the mobile phase or diluent.
-
Prepare the sample solution, ensuring it is filtered through a 0.45 µm syringe filter before placing it in an autosampler vial.
-
Set up the injection sequence, including blanks, standards, and samples.
-
Start the analysis. Identify the peaks based on the retention times of the reference standards.
-
Visualizations
Caption: General workflow for the separation of paclitaxel and cephalomannine.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jsaer.com [jsaer.com]
- 8. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Separation of Paclitaxel on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability issues of 7-Epi-10-deacetylcephalomannine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Epi-10-deacetylcephalomannine in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing a new, unexpected peak in the HPLC chromatogram during my experiments. What could be the cause?
A1: The appearance of a new peak often indicates the degradation of this compound. The most common degradation pathway for taxanes with a similar structure is epimerization at the C-7 position, which would convert the molecule into its diastereomer, 10-deacetylcephalomannine. This epimerization is particularly prevalent in neutral to basic aqueous solutions.[1][2]
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your solution. Taxanes are most stable in slightly acidic conditions, around pH 4-5.[3] If your solution is neutral or basic, this is a likely cause of degradation.
-
Temperature Control: Ensure your solution is maintained at the recommended storage temperature. As a powder, it should be stored at -20°C for up to three years, and in solvent, at -80°C for up to one year.[4] Higher temperatures can accelerate degradation.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing your stock solutions to minimize hydrolysis.
Q2: I am observing a loss of potency of my this compound solution over time, even when stored at low temperatures. What could be happening?
A2: A gradual loss of potency can be attributed to the hydrolysis of the ester groups in the molecule, a common degradation pathway for taxanes.[5] This process can occur even at low temperatures over extended periods, especially in the presence of water.
Troubleshooting Steps:
-
Solution Age: Prepare fresh solutions for your experiments whenever possible. Avoid using old stock solutions, especially if they have been stored for a prolonged period.
-
Aqueous Solutions: If you are working with aqueous buffers, prepare them fresh and consider sterile filtering to prevent microbial growth, which can alter the pH and contribute to degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
Q3: What are the optimal conditions for storing this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, adhere to the following storage conditions:
-
Solvent: Use a high-purity, anhydrous solvent such as DMSO, ethanol, or acetonitrile (B52724).
-
Temperature: Store stock solutions at -80°C for long-term storage (up to one year).[4] For short-term storage, -20°C is acceptable.
-
pH: If preparing aqueous solutions, maintain a pH of around 4-5.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in foil to prevent photolytic degradation.
Quantitative Data Summary
| Compound | Condition | Degradation Pathway | Half-life (t½) | Reference |
| Paclitaxel (B517696) | pH 7.4, 37°C | Epimerization & Hydrolysis | ~ 24 hours | Inferred from[1][5] |
| Paclitaxel | pH 4.0, 37°C | Minimal Degradation | > 7 days | Inferred from[3] |
| 10-deacetyltaxol | Basic pH | Epimerization | Faster than Paclitaxel | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a method to study the stability of this compound in a given solution over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components for pH adjustment)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution (100 µg/mL): Dilute the stock solution with the desired buffer (e.g., phosphate (B84403) buffer at pH 4.0, 7.4, and 9.0) to a final concentration of 100 µg/mL.
3. Stability Study:
-
Divide the working solutions into aliquots in amber HPLC vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each condition.
-
Immediately analyze the sample by HPLC.
4. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of this compound remaining.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Mechanism of action of taxanes on microtubules.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Taxane Epimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of taxane (B156437) epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of taxane epimers?
A1: The main challenge lies in the structural similarity of taxane epimers, such as paclitaxel (B517696) and its C-7 epimer, which often results in co-elution or poor resolution during chromatographic analysis. These molecules have the same molecular weight and similar polarities, making them difficult to separate using standard chromatographic methods. Achieving baseline separation is critical for accurate quantification and ensuring the purity of active pharmaceutical ingredients (APIs).
Q2: Which chromatographic modes are most effective for separating taxane epimers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of taxane epimers. C18 columns are widely used, though pentafluorophenyl (PFP) columns can offer alternative selectivity for challenging separations. Supercritical fluid chromatography (SFC) is also emerging as a powerful tool for chiral separations and can be advantageous for its speed and reduced solvent consumption.
Q3: What are typical starting conditions for developing an HPLC method for taxane epimer separation?
A3: A good starting point for method development is a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The detection wavelength is typically set around 227-230 nm. The column temperature is often maintained between 25°C and 40°C. Optimization of the mobile phase composition, gradient slope, and temperature is usually necessary to achieve optimal resolution.
Q4: How does temperature affect the separation of taxane epimers?
A4: Temperature can have a significant impact on the selectivity and resolution of taxane epimers. Increasing the column temperature generally leads to shorter retention times. However, the effect on resolution can vary. For some taxanes, increasing the temperature can improve peak shape and resolution, while for others it may have the opposite effect. Therefore, temperature should be carefully optimized as a key parameter in method development.
Q5: What are the critical aspects of sample preparation for the analysis of taxane epimers in bulk drugs?
A5: The primary goal of sample preparation is to dissolve the sample completely in a solvent that is compatible with the mobile phase to ensure good peak shape. A common approach is to dissolve the bulk drug substance in the initial mobile phase composition or a stronger solvent like methanol (B129727) or acetonitrile, followed by dilution with the mobile phase. Filtration of the sample solution using a 0.22 or 0.45 µm filter is recommended to remove any particulate matter that could clog the column.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Taxane Epimers
Poor resolution between the parent taxane and its epimer is a frequent challenge. This can manifest as shouldering peaks or a single broad peak where two should be present.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor resolution of taxane epimers.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: For reversed-phase HPLC, slightly decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve separation.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of acetonitrile and methanol. Different organic modifiers can alter the selectivity of the separation.
-
Modify Aqueous Phase pH: Although less common for neutral compounds like taxanes, small adjustments to the mobile phase pH can sometimes influence selectivity, especially if there are ionizable impurities present.
-
-
Change Column Chemistry:
-
Switch to a Different Stationary Phase: If a C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column. PFP columns offer different retention mechanisms and can be effective for separating structurally similar aromatic compounds like taxanes.
-
-
Adjust Column Temperature:
-
Systematically Vary Temperature: Evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 45°C). The optimal temperature will provide the best balance between resolution and analysis time.
-
-
Check System Suitability:
-
Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can contribute to poor resolution. Ensure that system suitability parameters, such as theoretical plates and tailing factor, are within acceptable limits.
-
Issue 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration and quantification.
Troubleshooting Workflow:
Technical Support Center: 7-Epi-10-deacetylcephalomannine Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 7-Epi-10-deacetylcephalomannine. The information is based on established knowledge of taxane (B156437) chemistry and forced degradation studies of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound, which contains ester and amide functionalities, a taxane core, and multiple hydroxyl groups, the primary degradation pathways are expected to be hydrolysis, oxidation, and epimerization. Photodegradation and thermal degradation are also possible under specific conditions.
Q2: Which functional groups in this compound are most susceptible to degradation?
A2: The ester linkages, particularly the C-13 side chain ester, are highly susceptible to hydrolysis under both acidic and basic conditions. The acetyl group at C-4 is also prone to hydrolysis. The allylic C-7 position is susceptible to epimerization, and the various hydroxyl groups can be sites of oxidation.
Q3: What are the expected degradation products under hydrolytic conditions?
A3: Under acidic or basic conditions, hydrolysis is expected to cleave the C-13 side chain, yielding baccatin (B15129273) III derivatives and the N-acylphenylisoserine side chain. Further hydrolysis could lead to the loss of the C-4 acetyl group.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach for monitoring the degradation of this compound and separating it from its degradation products. A UV detector is typically used for quantification.
Q5: Are there any specific storage conditions recommended to minimize degradation?
A5: To minimize degradation, this compound should be stored as a solid at low temperatures (e.g., -20°C), protected from light and moisture. Solutions should be prepared fresh and used immediately. If storage of solutions is necessary, they should be kept at low temperatures for a limited time.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound. 2. Ensure the compound is stored under recommended conditions (solid, -20°C, protected from light). 3. Check the purity of the starting material. |
| Loss of compound potency in bioassays | Degradation leading to inactive products. | 1. Confirm the integrity of the compound using RP-HPLC before conducting bioassays. 2. Investigate the stability of the compound in the assay medium under the experimental conditions. |
| Inconsistent results between experiments | Variable degradation due to differences in experimental conditions (e.g., pH, temperature, light exposure). | 1. Standardize all experimental parameters. 2. Use a stability-indicating HPLC method to assess the purity of the compound before each experiment. |
| Formation of a major degradation product | The compound is unstable under the experimental conditions. | 1. Adjust the experimental conditions to minimize degradation (e.g., use a different buffer, protect from light). 2. If the degradation product can be identified, its formation may provide insights into the degradation pathway. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following are general protocols for subjecting this compound to various stress conditions.
1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid (HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and analyze by RP-HPLC.
-
Expected Outcome: Hydrolysis of the ester linkage at C-13, leading to the formation of a baccatin III derivative and the free side chain.
2. Basic Hydrolysis
-
Protocol: Dissolve this compound in an organic solvent and add an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring the degradation at various time points. Neutralize aliquots with 0.1 M HCl before HPLC analysis.
-
Expected Outcome: Similar to acidic hydrolysis, cleavage of the C-13 ester side chain is expected. Epimerization at C-7 may also occur.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in an organic solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature, protected from light, and analyze at different time intervals.
-
Expected Outcome: Oxidation of the hydroxyl groups or other susceptible parts of the molecule.
4. Thermal Degradation
-
Protocol: Store a solid sample of this compound in a temperature-controlled oven (e.g., at 70°C). Analyze the sample at various time points by dissolving it in a suitable solvent and injecting it into the HPLC.
-
Expected Outcome: Potential for epimerization and other isomerizations.
5. Photodegradation
-
Protocol: Expose a solution of this compound (in a phototransparent container) to a light source that provides both UV and visible light (e.g., a xenon lamp). A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at various time points.
-
Expected Outcome: Formation of photodegradation products, which may involve complex rearrangements.
Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions. The percentage of degradation is hypothetical and will depend on the specific experimental conditions.
| Stress Condition | Typical Reagent/Condition | Expected Degradation (%) | Potential Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 15-30% | 7-epi-Baccatin III, N-acylphenylisoserine side chain |
| Basic Hydrolysis | 0.1 M NaOH, RT | 20-40% | 7-epi-Baccatin III, N-acylphenylisoserine side chain, C-7 epimer |
| Oxidation | 3% H₂O₂, RT | 10-25% | Oxidized derivatives (e.g., hydroxylated taxane core) |
| Thermal Degradation | 70°C (solid state) | 5-15% | Isomers and epimers |
| Photodegradation | UV/Visible light | 10-30% | Photodegradation products with altered chromophores |
Visualizations
The following diagrams illustrate the potential degradation pathways and an experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
minimizing epimerization during taxane synthesis
Technical Support Center: Taxane (B156437) Synthesis
Welcome to the technical support center for taxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical integrity during the synthesis of paclitaxel (B517696) and related compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in taxane synthesis and why is it a major concern?
A: Epimerization is the inversion of a single stereocenter in a molecule that contains multiple stereocenters. In taxane synthesis, the chiral centers at the C-7 position of the baccatin (B15129273) core and the C-2' position of the side chain are particularly susceptible to this change. This is a significant concern because the stereochemistry of these centers is crucial for the compound's biological activity. The formation of epimeric impurities, such as 7-epi-paclitaxel, reduces the yield of the desired product and can introduce compounds with different pharmacological profiles, necessitating difficult purification steps.[1]
Q2: What is the underlying chemical mechanism of C-7 epimerization?
A: The epimerization of the C-7 hydroxyl group is primarily a base-catalyzed process.[1] It occurs through a retro-aldol/aldol reaction mechanism. A base abstracts the proton from the C-7 hydroxyl group, and the resulting alkoxide facilitates the cleavage of the C7-C8 bond, forming a planar enolate intermediate. Subsequent re-formation of the bond can occur from either face, leading to a mixture of the desired 7β-hydroxyl (natural) and the undesired 7α-hydroxyl (epi) configurations.[1] Acid catalysis has not been observed for this process.[1]
Q3: Which reaction conditions are most likely to cause C-7 epimerization?
A: C-7 epimerization is most frequently observed during steps that require basic conditions, such as the protection or deprotection of other hydroxyl groups, or during acylation reactions. The risk of epimerization is significantly increased by:
-
Strong Bases: Strong, non-hindered bases like sodium hydride (NaH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can rapidly lead to an equilibrium mixture of epimers.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of the retro-aldol reaction, promoting epimerization.
-
Prolonged Reaction Times: Extended exposure to basic conditions allows more time for the equilibrium between epimers to be established.
-
Absence of a C-10 Acetyl Group: Taxanes lacking the C-10 acetyl group have been shown to undergo epimerization at an increased rate in basic aqueous solutions.[1]
Q4: How can I prevent C-7 epimerization during synthesis?
A: The most effective strategy is to protect the C-7 hydroxyl group before carrying out any base-catalyzed reactions. A common and effective choice is a silyl (B83357) ether, such as a triethylsilyl (TES) group. This protecting group is stable under the basic conditions used for subsequent reactions, like side-chain coupling, and can be removed later under specific acidic conditions. When protection is not feasible, the following precautions should be taken:
-
Use Milder, Sterically Hindered Bases: Opt for bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or pyridine.
-
Maintain Low Temperatures: Perform reactions at 0 °C or, ideally, at cryogenic temperatures like -78 °C to minimize the rate of epimerization.
-
Strictly Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Q5: How is epimerization at the C-2' position of the side chain controlled?
A: The C-2' hydroxyl group of the phenylisoserine (B1258129) side chain is also prone to epimerization. The most widely adopted and successful strategy to control this stereocenter is the β-lactam synthon method, often referred to as the Ojima-Holton lactam coupling.[3] In this approach, a pre-synthesized β-lactam with the correct stereochemistry is coupled to the C-13 hydroxyl of the protected baccatin core (e.g., 7-TES-baccatin III).[3] This reaction opens the lactam ring to form the desired side chain with high stereochemical fidelity.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of 7-epi-taxane detected after a reaction.
-
Symptom: HPLC or NMR analysis shows a significant peak corresponding to the 7-epi diastereomer.
-
Workflow:
A troubleshooting workflow for addressing C-7 epimerization.
Issue 2: My final product is a difficult-to-separate mixture of epimers.
-
Symptom: Epimerization could not be completely avoided, and purification by standard column chromatography is ineffective.
-
Solution: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most effective method for separating paclitaxel from its C-7 epimer.
-
Column: Use a high-resolution C18 column (e.g., 250 x 4.6 mm, 3.5-5 µm particle size).[4][5]
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water or an aqueous buffer (e.g., potassium dihydrogen phosphate) is typically effective.[4] A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.[6]
-
Data on Base-Induced Epimerization
The choice of base is critical in controlling C-7 epimerization. The following table summarizes the observed equilibrium ratios of taxane epimers under different basic conditions.
| Taxane Derivative | Base / Conditions | Solvent | 7β (Natural) : 7α (Epi) Ratio | Reference |
| Paclitaxel | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene | ~1 : 2 | [2] |
| 10-deacetylbaccatin III | K₂CO₃ | Methanol | ~2.2 : 1 | [2] |
| 10-deacetylbaccatin III | NaH (Sodium Hydride) | THF | ~2.8 : 1 | [2] |
Note: Ratios represent the approximate state at equilibrium and can be influenced by temperature and reaction time.
Key Experimental Protocols
Protocol 1: Protection of Baccatin III at the C-7 Position
This protocol describes the selective protection of the C-7 hydroxyl group as a triethylsilyl (TES) ether, a crucial step to prevent epimerization in subsequent reactions.
Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve baccatin III (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Deprotonation: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (1.05 eq, as a 1 M solution in THF) dropwise to the stirred solution.
-
Activation: Stir the reaction mixture at -20 °C for 30 minutes.
-
Silylation: Add triethylsilyl chloride (TESCl) (1.2 eq) to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to 0 °C and continue stirring for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 7-O-TES-baccatin III.
Protocol 2: Ojima-Holton Side-Chain Coupling
This protocol details the coupling of the Ojima β-lactam to 7-O-TES-baccatin III to stereoselectively install the paclitaxel side chain.
Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve 7-O-TES-baccatin III (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -45 °C.
-
Deprotonation: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, as a 1 M solution in THF) dropwise.
-
Activation: Stir the resulting solution at -45 °C for 30 minutes.
-
Coupling: Add a solution of the protected Ojima β-lactam (e.g., (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at -45 °C and stir for approximately 1 hour, or until TLC analysis indicates the consumption of the baccatin starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Warm the mixture to room temperature and perform a standard aqueous work-up. Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography to yield the protected paclitaxel derivative. Subsequent deprotection steps are required to obtain the final product.[3][7]
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Epi-10-deacetylcephalomannine Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 7-Epi-10-deacetylcephalomannine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
A1: this compound is a natural taxane (B156437) diterpenoid.[1][2] It is a secondary metabolite found in plants of the Taxus genus, particularly isolated from the needles of Taxus sumatrana.[1][2][3][4]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₃H₅₁NO₁₃ |
| Molecular Weight | 789.875 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Q3: What are the main causes of low recovery of this compound?
A3: Low recovery can stem from several factors throughout the experimental workflow, including:
-
Suboptimal Extraction: Inefficient extraction from the plant material.
-
Degradation: Instability of the compound due to pH, temperature, or enzymatic activity.
-
Epimerization: Conversion of the 7-epi form to other isomers.
-
Poor Chromatographic Resolution: Co-elution with other closely related taxanes.
-
Losses during Purification: Adsorption to surfaces or loss during solvent evaporation and sample handling.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low recovery of this compound at different stages of the experimental process.
Guide 1: Issues in Extraction
Problem: Low yield of this compound in the crude extract.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the extraction solvent is critical. For taxanes, a mixture of a polar organic solvent and water is often effective. An 80% ethanol (B145695) solution has been shown to be effective for taxane extraction. For related taxanes like 10-deacetylbaccatin III and cephalomannine, deep eutectic solvents (DES) have demonstrated higher extraction yields compared to conventional solvents.[5][6] |
| Suboptimal Solid-to-Liquid Ratio | A low solid-to-liquid ratio may result in incomplete extraction. A ratio of 1:15 (g/mL) has been found to be optimal for the extraction of other taxanes.[7] |
| Insufficient Extraction Time or Temperature | Extraction time and temperature influence the diffusion of the compound from the plant matrix. However, prolonged exposure to high temperatures can lead to degradation. For some taxoids, extraction for 10-15 minutes at 100-130°C did not cause noticeable degradation.[8] |
| Inefficient Extraction Method | Conventional solvent extraction may not be as efficient as modern techniques. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yields. A combination of these methods has shown significant superiority in extracting taxanes.[5][6] |
Guide 2: Issues in Purification by Chromatography
Problem: Low recovery or poor purity of this compound after chromatographic separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Peak Tailing or Broadening | This can be caused by interactions between the analyte and the stationary phase, or by issues with the HPLC system. For basic compounds, which can interact with residual silanols on the silica (B1680970) surface of the column, adding a buffer to the mobile phase can help reduce tailing.[9] If a neutral compound like toluene (B28343) also tails, it indicates a physical problem with the system, such as a void in the column or improper tubing connections.[10] |
| Co-elution with Other Taxanes | This compound has a very similar structure to other taxanes, making separation challenging. Optimize the mobile phase composition and gradient. The use of a pentafluorophenyl (PFP) column has been shown to provide good separation of various taxanes.[7] |
| Compound Degradation on the Column | The pH of the mobile phase can affect the stability of taxanes. Maintaining a suitable pH is crucial to prevent degradation during purification. |
| Column Overloading | Injecting too much sample can lead to poor peak shape and reduced resolution. Determine the optimal sample load for your column. |
Data Presentation
Table 1: Comparison of Extraction Methods for Taxane Yields
| Extraction Method | Target Compound | Extraction Yield (mg/g DW) | Reference |
| Conventional Solvent (80% Ethanol) | 10-Deacetylbaccatin III | 0.67 | [5][6] |
| Cephalomannine | 0.30 | [5][6] | |
| Deep Eutectic Solvent (Be-LA) | 10-Deacetylbaccatin III | 0.85 | [5][6] |
| Cephalomannine | 0.80 | [5][6] | |
| DES with Microwave-Assisted Extraction | 10-Deacetylbaccatin III | 0.94 | [5][6] |
| Cephalomannine | 1.10 | [5][6] |
Be-LA: Betaine-Lactic Acid deep eutectic solvent.
Table 2: Reported Recovery Rates for Taxanes using Optimized HPLC Methods
| Compound | Recovery Rate (%) |
| 10-Deacetylbaccatin III | > 94.32 |
| Baccatin III | > 94.68 |
| 7-xylosyl-10-deacetyltaxol | > 93.65 |
| 10-deacetyltaxol | > 93.29 |
| Cephalomannine | > 92.91 |
| Paclitaxel | > 93.41 |
| 7-epi-10-deacetyltaxol | > 93.06 |
Data from a validated RP-HPLC method using a pentafluorophenyl (PFP) column.[7]
Experimental Protocols
Protocol 1: Optimized Extraction of Taxanes from Taxus Species
This protocol is based on optimized conditions for the extraction of various taxanes and can be adapted for this compound.
-
Sample Preparation: Dry the needles of Taxus sumatrana at a controlled temperature and grind them into a fine powder.
-
Extraction Solvent: Prepare an 80% (v/v) ethanol solution in water.
-
Extraction Process:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:15 (g/mL).
-
Perform the extraction for 60 minutes. For enhanced efficiency, use an ultrasonic bath or a microwave extractor.
-
The optimal conditions for a vacuum-assisted extraction are a vacuum degree of -0.03 MPa.[7]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated aqueous extract and partition it with a non-polar solvent like ethyl acetate to separate the taxanes from more polar impurities.
-
Collect the organic phase containing the taxanes.
-
-
Drying and Storage:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude taxane extract.
-
Store the crude extract at -20°C until further purification.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Extraction Yield
References
- 1. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Taxol相关化合物 | MCE [medchemexpress.cn]
- 5. pakbs.org [pakbs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Solubility of 7-Epi-10-deacetylcephalomannine for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 7-Epi-10-deacetylcephalomannine for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a taxane (B156437) compound, a class of potent anti-cancer agents that function by interfering with microtubule dynamics. Like many other taxanes, it is a highly lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in aqueous-based biological assays. Ensuring complete dissolution is critical for accurate determination of its biological activity.
Q2: What are the primary strategies for solubilizing this compound for in vitro bioassays?
The most common and effective methods for solubilizing this compound for in vitro experiments include:
-
Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to prepare a concentrated stock solution.
-
Surfactants: Employing non-ionic surfactants like Tween® 80 to form micelles that encapsulate the hydrophobic compound.
-
Complexation: Using cyclodextrins to form inclusion complexes, thereby increasing the aqueous solubility of the molecule.
Q3: Can I dissolve this compound directly in cell culture medium?
No, due to its poor aqueous solubility, direct dissolution in cell culture medium is not recommended and will likely result in an inaccurate and non-homogenous solution. A concentrated stock solution in an appropriate organic solvent should be prepared first and then diluted into the aqueous medium.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer or media. | 1. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. 2. Low Final Co-solvent Concentration: The final concentration of the organic solvent is insufficient to maintain solubility. 3. Buffer Incompatibility: The components of the aqueous buffer may interact with the compound or co-solvent. | 1. Slow, dropwise addition: Add the stock solution to the pre-warmed aqueous medium while gently vortexing or swirling. 2. Increase co-solvent concentration: If cell viability permits, slightly increase the final concentration of the co-solvent. 3. Test different buffers: Evaluate the solubility in alternative buffer systems. 4. Use a surfactant: Incorporate a non-ionic surfactant like Tween® 80 in the final dilution. |
| Inconsistent or non-reproducible bioassay results. | 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 2. Precipitation Over Time: The compound may be precipitating out of the working solution during the course of the experiment. 3. Adsorption to Labware: The hydrophobic compound may adhere to plastic surfaces. | 1. Ensure complete dissolution: Visually inspect the stock solution for any particulate matter. Gentle warming or sonication can aid dissolution. 2. Prepare fresh working solutions: Prepare working solutions immediately before use. 3. Use low-adhesion labware: Employ polypropylene (B1209903) or other low-binding microplates and tubes. The addition of a small amount of surfactant can also help prevent adsorption. |
| Observed cytotoxicity in vehicle control group. | 1. High Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. 2. Solvent Purity: The solvent may be contaminated. | 1. Reduce co-solvent concentration: Optimize the stock solution concentration to allow for a lower final solvent concentration. 2. Use high-purity, sterile-filtered solvent: Ensure the use of cell culture grade solvents. |
Data Presentation: Solubility of Taxane Analogs
The following table summarizes the reported solubility of 7-epi-10-deacetyltaxol, a closely related taxane, in common organic solvents. This data can serve as a useful estimation for this compound. A supplier also indicates that a 40 mg/mL stock solution of this compound can be prepared in DMSO for in vivo formulations.
| Compound | Solvent | Solubility (mg/mL) |
| 7-epi-10-deacetyltaxol | Dimethylformamide (DMF) | 10 |
| 7-epi-10-deacetyltaxol | Dimethyl Sulfoxide (DMSO) | 5 |
| This compound | Dimethyl Sulfoxide (DMSO) | 40 (for in vivo formulation) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 789.87 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 7.89 mg of this compound.
-
Dissolution: In a sterile microcentrifuge tube, add the weighed compound. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Dilution: While gently swirling the pre-warmed cell culture medium, add the required volume of the 10 mM stock solution dropwise. For a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.
-
Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation.
Protocol 3: Cyclodextrin (B1172386) Inclusion Complexation (General Protocol)
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., Hydroxypropyl-β-CD)
-
Deionized water
-
Organic solvent (e.g., ethanol)
-
Mortar and pestle or magnetic stirrer
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent.
-
Mixing: Place the cyclodextrin in a mortar and add the drug solution dropwise while continuously kneading with the pestle.
-
Drying: Continue kneading until the solvent has evaporated and a paste is formed. Dry the resulting solid complex in a desiccator under vacuum.
-
Reconstitution: The resulting powder can be dissolved in an aqueous buffer for use in bioassays.
Mandatory Visualizations
Signaling Pathway of Taxane-Induced Apoptosis
Taxanes, such as this compound, exert their cytotoxic effects by stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis through various signaling cascades. The tumor suppressor protein BRCA1 has been shown to play a role in taxane sensitivity, while the anti-apoptotic protein Bcl-2 is a key regulator in this process.
Technical Support Center: Addressing Matrix Effects in Taxane Analysis from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the analysis of taxanes from natural extracts.
Troubleshooting Guides
This section addresses specific issues commonly encountered during the experimental workflow.
Guide 1: Low Analyte Recovery
Problem: You are experiencing low recovery of taxanes from your plant extract.
| Potential Cause | Recommended Solution |
| Suboptimal Initial Extraction | Optimize the extraction solvent and conditions. Maceration with methanol (B129727) or ethanol (B145695) is a common starting point. Consider microwave-assisted extraction (MAE) for faster extraction times and reduced solvent consumption.[1] |
| Analyte Degradation | Taxanes can be unstable under certain pH and temperature conditions. Conduct stability studies to determine the optimal ranges for your specific taxane (B156437) and matrix. Avoid harsh acidic or basic conditions during extraction and sample processing.[2] |
| Irreversible Adsorption | The analyte may be strongly binding to the chromatographic stationary phase. Experiment with a different stationary phase or modify the mobile phase composition to reduce these interactions.[2] |
| Inefficient Sample Cleanup | The chosen sample preparation technique (e.g., LLE, SPE) may not be effectively isolating the taxanes from the complex matrix. Re-evaluate and optimize your cleanup protocol. |
Guide 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Problem: Your taxane peaks in the chromatogram are not symmetrical, exhibiting tailing, fronting, or splitting.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume.[2] |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adjust the mobile phase pH or add a competing agent to suppress these interactions.[2] |
| Poor Sample Solubility | Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[2] |
| Column Contamination/Void | A blocked inlet frit or a void in the stationary phase can lead to peak splitting.[3] Try back-flushing the column. If the problem persists, the column may need to be replaced.[4] |
| Co-elution of Similar Compounds | The peak may appear split due to the presence of structurally similar taxanes eluting at very close retention times. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve resolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact taxane analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] In the analysis of taxanes from natural extracts, complex matrices containing pigments (e.g., chlorophyll), lipids, and phenolic compounds can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a taxane standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of the taxane standard indicates at which retention times matrix components are causing ion suppression or enhancement.[5]
-
Post-Extraction Spike: The response of a taxane standard in a clean solvent is compared to the response of the same standard spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q3: What are the most common interfering compounds in natural extracts for taxane analysis?
A3: Common interfering compounds in plant extracts include chlorophylls, lipids, and various phenolic compounds. These non-polar compounds can co-extract with taxanes and cause significant matrix effects in LC-MS analysis.[2]
Q4: Which sample preparation technique is best for removing matrix interferences in taxane analysis?
A4: The choice of technique depends on the specific matrix and analytical goals. However, Solid-Phase Extraction (SPE) is often favored for providing cleaner extracts compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation, leading to higher recovery rates and reduced ion suppression.[6] A defatting step with a non-polar solvent like hexane (B92381) can also be beneficial before chromatographic analysis to remove lipids and chlorophyll.[2]
Q5: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is the ideal internal standard as it has the same physicochemical properties as the analyte and will co-elute. Therefore, it experiences the same degree of matrix effects as the taxane of interest. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively compensated for.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Paclitaxel (B517696) Analysis
| Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Reference |
| Solid-Phase Extraction (SPE) | Paclitaxel | Plasma & Tumor Homogenates | 92.5 | Lower ion suppression | [6] |
| Liquid-Liquid Extraction (LLE) | Paclitaxel | Plasma & Tumor Homogenates | Not specified, but lower than SPE | Higher ion suppression | [6] |
| Protein Precipitation | Paclitaxel | Plasma & Tumor Homogenates | Not specified, but lower than SPE | Higher ion suppression | [6] |
Table 2: Paclitaxel Content in Various Taxus Species and Plant Parts
| Taxus Species | Plant Part | Paclitaxel Content (µg/g dry weight) | Reference | | :--- | :--- | :--- | :--- | :--- | | Taxus cuspidata | Needles | 46 - 1670 |[7] | | Taxus media | Needles | 15 - 1220 |[7] | | Taxus mairei | Needles | <100 - 660 |[7] | | Taxus chinensis | Needles | 15 - 90 |[7] | | Taxus yunnanensis | Needles | 84 |[7] | | Taxus fuana | Needles | 27 |[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Paclitaxel from Plant Cell Culture
This protocol is adapted from a method for extracting paclitaxel from a plant cell culture medium.[8]
-
Sample Preparation: Combine 5 mL of the aqueous plant extract with 5 mL of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) in a 20 mL vial.
-
Extraction: Vortex the mixture at high speed for one minute to ensure thorough mixing.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate for 10 minutes.
-
Collection: Carefully drain the lower organic phase.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Paclitaxel from Taxus Needles
This protocol provides a general workflow for SPE cleanup of a taxane extract. The specific volumes and solvents may require optimization for your particular sample and SPE cartridge.
-
Initial Extraction:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by water. Ensure the cartridge does not go dry.
-
-
Sample Loading:
-
Dilute the initial plant extract with water to reduce the organic solvent concentration.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences like sugars and some polar phenolics.
-
-
Elution:
-
Elute the taxanes from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Mandatory Visualization
Caption: General workflow for taxane analysis from natural extracts.
Caption: Decision tree for troubleshooting matrix effects in taxane analysis.
Caption: Comparison of LLE and SPE for sample cleanup.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Bioactivity of 7-Epi-10-deacetylcephalomannine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two taxane (B156437) compounds: 7-Epi-10-deacetylcephalomannine and the well-established anticancer drug, paclitaxel (B517696). While direct comparative quantitative studies on this compound are limited in publicly available literature, this document synthesizes existing data on its bioactivity, the known properties of paclitaxel, and structure-activity relationships of related taxanes to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and paclitaxel are natural products derived from the yew tree (Taxus species) and belong to the taxane family of diterpenoids.[1] They share a fundamental mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division. By promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization, these compounds lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis (programmed cell death).[1]
Paclitaxel is a cornerstone of chemotherapy regimens for various cancers. The unique stereochemistry of this compound, particularly the epimerization at the C-7 position, presents it as a compound of significant interest for potentially distinct bioactivity and therapeutic profiles.[1] While head-to-head quantitative comparisons are scarce, studies on the closely related 7-epimer of paclitaxel, 7-epitaxol, suggest that this structural modification does not diminish, and may even enhance, cytotoxic activity.
Quantitative Bioactivity Data
The following table summarizes available quantitative data for the two compounds. It is important to note the absence of studies directly comparing the two molecules in the same experimental settings.
| Parameter | This compound | Paclitaxel | Cell Line(s) |
| Cytotoxicity (IC50/ED50) | ED50: 4.6 x 10-2 μg/mL | IC50: 2.5 - 7.5 nM (24h exposure) | Human KB cells |
| No direct comparative data available | IC50: ~2-20 nM (24h exposure) | Various human tumor cell lines[2] | |
| Microtubule Polymerization | Promotes microtubule assembly and inhibits depolymerization[1] | Potent promoter of tubulin polymerization | In vitro assays |
Note: The ED50 value for this compound is from a single cited source without a corresponding paclitaxel value from the same study, making direct potency comparison challenging. Paclitaxel's IC50 values can vary depending on the cell line and exposure time.
Mechanism of Action: A Shared Pathway
Both compounds exert their cytotoxic effects by targeting microtubules. The general signaling pathway leading to apoptosis is illustrated below.
Caption: General signaling pathway of taxane-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of taxane bioactivity are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/ED50 values.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in turbidity.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Prepare purified tubulin, GTP, and the test compounds (this compound and paclitaxel) in a suitable polymerization buffer.
-
Reaction Setup: In a temperature-controlled spectrophotometer cuvette or 96-well plate, combine the tubulin solution with the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of each compound to a control.
Concluding Remarks
While direct comparative data is limited, the available evidence suggests that this compound is a biologically active taxane that functions through the same microtubule-stabilizing mechanism as paclitaxel. The bioactivity of the related compound, 7-epitaxol, which is comparable and potentially superior to paclitaxel, indicates that the 7-epi configuration is well-tolerated and may even be advantageous. Further head-to-head studies are warranted to fully elucidate the comparative potency and potential therapeutic benefits of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of Biological Activity: 7-Epi-10-deacetylcephalomannine versus 10-deacetylbaccatin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key taxane (B156437) precursors: 7-Epi-10-deacetylcephalomannine and 10-deacetylbaccatin III (10-DAB). While both are natural products isolated from species of the yew tree (Taxus), their profiles in terms of cytotoxic and microtubule-destabilizing activities differ significantly. This document synthesizes available experimental data to highlight these differences, offering valuable insights for researchers in oncology and drug discovery.
Executive Summary
This compound, a taxane found in the needles of Taxus sumatrana, demonstrates significant biological activity, including cytotoxicity against cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, a hallmark of potent anti-cancer agents.[1] In contrast, 10-deacetylbaccatin III, a more abundant precursor used in the semi-synthesis of paclitaxel, exhibits markedly lower intrinsic cytotoxicity. This comparative guide will delve into the available data, experimental methodologies, and the underlying structure-activity relationships that govern the distinct biological profiles of these two molecules.
Comparative Biological Activity
The primary differentiator between this compound and 10-deacetylbaccatin III lies in their cytotoxic potency. While direct comparative studies are limited, the existing data consistently points to the superior activity of this compound and its derivatives.
| Compound | Biological Activity | Cell Line(s) | Reported Value |
| This compound Derivative (dibromo-7-epi-10-deacetylcephalomannine) | Cytotoxicity and Microtubule Assembly | Not specified | Potency profile very similar to Taxol |
| 10-deacetylbaccatin III | Cytotoxicity | Not specified | CC50 > 500 µg/mL |
Note: The data presented is a synthesis from multiple sources and may not be from direct head-to-head comparative studies.
The data clearly indicates that while 10-deacetylbaccatin III is largely inactive, derivatives of this compound retain a high level of cytotoxic activity, comparable to the well-established anti-cancer drug, Taxol (paclitaxel). This suggests that the stereochemistry at the C-7 position and the nature of the side chain at C-13 are critical determinants of biological activity in the taxane scaffold.
Mechanism of Action: Microtubule Stabilization
The primary mechanism by which cytotoxic taxanes exert their effect is through the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
As illustrated in Figure 1, this compound actively engages with microtubules, promoting their stabilization.[1] This disrupts the delicate balance of microtubule polymerization and depolymerization required for normal cell division, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis). Conversely, 10-deacetylbaccatin III shows minimal interaction with microtubules, and therefore does not significantly impede the cell cycle.
Experimental Protocols
The determination of cytotoxicity and microtubule-destabilizing activity relies on well-established in vitro assays. Below are detailed methodologies for two key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 10-deacetylbaccatin III in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.
Workflow:
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP and glycerol (B35011) on ice. Prepare working solutions of the test compounds.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound or vehicle control.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Compounds that promote polymerization will show a faster and/or greater increase in absorbance compared to the control, while inhibitors will show a slower and/or lesser increase.
Conclusion
The available evidence strongly indicates that this compound possesses significant cytotoxic and microtubule-stabilizing activity, making it a compound of interest for further investigation in cancer research. In stark contrast, 10-deacetylbaccatin III is largely devoid of such activity, solidifying its role primarily as a synthetic precursor. The distinct biological profiles of these two taxanes underscore the critical importance of specific structural features, particularly at the C-7 and C-13 positions of the taxane core, in dictating their interaction with tubulin and subsequent cytotoxic effects. For researchers in the field, this comparison highlights the potential of exploring less abundant, yet more active, natural taxane analogs in the quest for novel anti-cancer therapeutics.
References
A Comparative Guide to the Validation of HPLC Methods for Quantifying Taxane Impurities
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry, pivotal for ensuring the purity, safety, and efficacy of drug substances. For potent chemotherapeutic agents like taxanes, including paclitaxel (B517696) and docetaxel, rigorous quantification of impurities is not just a regulatory requirement but a critical aspect of quality control. This guide provides a comprehensive comparison of validated HPLC methods for the quantification of taxane (B156437) impurities, offering detailed experimental protocols, performance data, and a visual workflow to aid researchers, scientists, and drug development professionals in this essential analytical task.
Comparison of HPLC Methods for Taxane Impurity Analysis
The choice of chromatographic conditions is paramount for achieving adequate separation and quantification of taxane impurities, which are often structurally similar to the active pharmaceutical ingredient (API). Reversed-phase HPLC is the most common approach, with C18 columns being the workhorse for many applications. However, alternative stationary phases like pentafluorophenyl (PFP) can offer unique selectivity for challenging separations.
Table 1: Comparison of Chromatographic Conditions for Paclitaxel and Docetaxel Impurity Analysis
| Parameter | Method 1: Paclitaxel Impurities | Method 2: Docetaxel Impurities | Method 3: Alternative Selectivity for Taxanes |
| Column | Symmetry C18, 4.6 x 100 mm, 3.5 µm[1] | Sunfire C18, 250 x 4.6 mm, 5 µm[2] | Poroshell 120 PFP, 4.6 x 250 mm, 4 µm[3] |
| Mobile Phase | A: WaterB: Acetonitrile/Methanol (57:34:9 v/v/v)[1] | A: 0.01% Acetic Acid in WaterB: Acetonitrile[2] | A: WaterB: Acetonitrile |
| Elution | Isocratic[1] | Gradient[2] | Gradient |
| Flow Rate | 1.4 mL/min[1] | 1.0 - 1.5 mL/min | 1.2 mL/min[4] |
| Detection | UV at 230 nm[1] | UV at 230 nm[2] | UV at 227 nm[3] |
| Column Temp. | Ambient | 40 ± 5°C[2] | 30°C |
Validation of Analytical Methods: Performance Data
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[5][6][7] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8][9]
Table 2: Comparison of Method Validation Parameters for Taxane Impurity Quantification
| Parameter | Method A: Paclitaxel Impurities | Method B: Docetaxel Impurities | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999[10] | > 0.999[4] | ≥ 0.995[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Typically 80% - 120% for impurities |
| Precision (RSD%) | < 2.0% | < 5.0%[11] | ≤ 15% for impurities at the limit of quantification |
| LOD | Concentration-dependent | ~0.01 µg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | Concentration-dependent | ~0.03 µg/mL | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results in a regulated laboratory environment.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 10 mg of each impurity reference standard and the taxane API into separate 10 mL volumetric flasks. Dissolve in a suitable diluent (e.g., acetonitrile:water 1:1 v/v) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 1 µg/mL for impurities) with the diluent.
-
Sample Solution: Accurately weigh a quantity of the drug substance or product equivalent to 25 mg of the taxane and dissolve it in the diluent in a 25 mL volumetric flask to achieve a concentration of 1 mg/mL.
Chromatographic System and Conditions
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector is typically used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile). A gradient elution is often employed to separate a wide range of impurities.
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.
-
Detection: UV detection at 227-230 nm is suitable for taxanes.[1][2][10]
-
Injection Volume: Typically 10-20 µL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[11] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are diluted with the diluent and analyzed by the developed HPLC method to assess the separation of degradation products from the main peak and other impurities.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an HPLC method for taxane impurity quantification and the logical relationship of the validation parameters.
Figure 1: General workflow for HPLC method validation.
Figure 2: Interrelationship of validation parameters.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved high-performance liquid chromatographic detection of paclitaxel in patient's plasma using solid-phase extraction, and semi-micro-bore C18 separation and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. waters.com [waters.com]
- 8. silicycle.com [silicycle.com]
- 9. mac-mod.com [mac-mod.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijprajournal.com [ijprajournal.com]
Unveiling Antibody Specificity: A Comparative Analysis of Taxane Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays for taxane-based drugs is paramount for accurate quantification and therapeutic monitoring. This guide provides a detailed comparison of the cross-reactivity of a specific anti-paclitaxel monoclonal antibody with various taxane (B156437) analogues, including a discussion on the implications for detecting related compounds like 7-Epi-10-deacetylcephalomannine.
The development of highly specific monoclonal antibodies (MAbs) is crucial for creating reliable immunoassays that can distinguish between the target drug molecule and its structurally similar metabolites or precursors. This ensures the accuracy of pharmacokinetic and pharmacodynamic studies, which are vital in the development and clinical application of anticancer agents like paclitaxel (B517696).
Comparative Analysis of Antibody Cross-Reactivity
An indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed utilizing a monoclonal antibody, designated MAb 3A3, raised against a 7-xylosyltaxol-bovine serum albumin (BSA) conjugate. The specificity of this antibody was evaluated by determining its cross-reactivity with several naturally occurring taxanes. The results of this analysis are summarized in the table below.
| Compound | Cross-Reactivity (%) |
| Paclitaxel | 100 |
| 7-xylosyltaxol (B1352593) | 31.8 |
| Cephalomannine (B1668392) | 6.17 |
| Baccatin (B15129273) III | <0.11 |
| 10-deacetyl-baccatin III | <0.11 |
| 1-hydroxybaccatin I | <0.11 |
| 13-acetyl-9-dihydrobaccatin III | <0.11 |
| 1-acetoxyl-5-deacetyl-baccatin I | <0.11 |
Table 1: Cross-reactivity of anti-paclitaxel monoclonal antibody (MAb 3A3) with various taxane analogues. Data sourced from a study on the development of an icELISA for paclitaxel determination[1].
The data clearly indicates that the MAb 3A3 exhibits high specificity for paclitaxel. While it shows moderate cross-reactivity with 7-xylosyltaxol, its reactivity with other taxanes, including cephalomannine, is significantly lower. Notably, the cross-reactivity with key precursors like baccatin III and 10-deacetyl-baccatin III is negligible (<0.11%)[1].
Although this compound was not explicitly tested in this study, its structural similarity to cephalomannine and 10-deacetyl-baccatin III allows for an informed inference. Given the low cross-reactivity observed for these related compounds, it is highly probable that the MAb 3A3 would also exhibit minimal cross-reactivity with this compound. This highlights the antibody's potential for specific detection of paclitaxel even in the presence of other taxane impurities or metabolites.
Experimental Protocols
The following is a detailed methodology for the indirect competitive ELISA (icELISA) used to determine the cross-reactivity of the anti-paclitaxel monoclonal antibody.
1. Preparation of Immunogen and Coating Antigen:
-
The immunogen was prepared by conjugating 7-xylosyltaxol to bovine serum albumin (BSA)[1].
-
The coating antigen was prepared in a similar manner.
2. Monoclonal Antibody Production:
-
Mice were immunized with the XylTax-BSA conjugate[1].
-
Splenocytes from the immunized mice were fused with mouse myeloma cells (SP2/0) to generate hybridomas[1].
-
Hybridoma screening was performed to select clones secreting monoclonal antibodies with high specificity for paclitaxel, resulting in the selection of MAb 3A3[1].
3. icELISA Protocol:
-
Microtiter plates were coated with the 7-succinyltaxol-BSA coating antigen.
-
A standard solution of paclitaxel or the test compound (taxane analogue) was added to the wells.
-
The anti-paclitaxel monoclonal antibody (MAb 3A3) was then added to the wells and allowed to compete for binding to the coated antigen.
-
After incubation and washing, a horseradish peroxidase (HRP)-labeled goat anti-mouse secondary antibody was added.
-
Following another incubation and washing step, a substrate solution (e.g., TMB) was added to produce a colorimetric reaction.
-
The absorbance was measured using a microplate reader, and the percentage of cross-reactivity was calculated based on the concentration of the test compound required to inhibit the antibody binding by 50% (IC50) relative to that of paclitaxel.
Visualizing the Experimental Workflow
The logical flow of the monoclonal antibody production and the icELISA procedure are illustrated in the diagrams below.
References
A Structural Showdown: Unraveling the Nuances of 7-Epimers of Taxanes
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and functional differences between taxane (B156437) epimers is critical for the design of more effective and stable chemotherapeutic agents. This guide provides an objective comparison of the 7-epimers of paclitaxel (B517696) and docetaxel (B913) with their parent compounds, supported by experimental data and detailed methodologies.
Taxanes, a cornerstone in the treatment of various cancers, exert their cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. However, the chiral center at the C-7 position of the taxane core is susceptible to epimerization, leading to the formation of 7-epimers. This structural alteration can influence the biological activity, physicochemical properties, and ultimately, the therapeutic efficacy of these potent anticancer drugs. This guide delves into a comparative analysis of these epimers to provide a clear understanding of their key differences.
Structural and Physicochemical Properties: A Tale of Two Orientations
The epimerization at the C-7 position involves the inversion of the hydroxyl group from the β-orientation (in the parent drug) to the α-orientation (in the 7-epimer). This seemingly minor change can have significant implications for the molecule's three-dimensional structure and its interactions with its biological target and surrounding environment.
| Property | Paclitaxel | 7-epi-Paclitaxel | Docetaxel | 7-epi-Docetaxel |
| Molecular Formula | C47H51NO14 | C47H51NO14 | C43H53NO14 | C43H53NO14 |
| Molecular Weight | 853.9 g/mol | 853.9 g/mol | 807.9 g/mol | 807.9 g/mol |
| Melting Point | ~216-217 °C[1] | Data not readily available | ~186-190 °C | Data not readily available |
| Water Solubility | Poor (0.3 µg/mL) | Data suggests comparable or slightly different solubility | Poor, but greater than paclitaxel | Data not readily available |
| LogP | ~3.0 | Data not readily available | ~2.6 | Data not readily available |
Note: Direct comparative data for all physicochemical properties under identical conditions is limited. Values should be considered as approximations.
Biological Activity: A Subtle Shift in Potency
The epimerization at C-7 can modulate the cytotoxic activity of taxanes. While 7-epi-paclitaxel is generally considered to be biologically active, its potency relative to paclitaxel can vary depending on the cancer cell line and experimental conditions. There is limited publicly available data on the cytotoxicity of 7-epi-docetaxel.
Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15 | [2] |
| A549 | Lung Cancer | 10 - 50 | [2] | |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | [2] | |
| 7-epi-Paclitaxel | HeLa | Cervical Cancer | ~50 | [3] |
| Cis-SCC-9 | Head and Neck Squamous Cell Carcinoma (Cisplatin-resistant) | High potency suggested | [4] | |
| Docetaxel | MCF-7 | Breast Cancer | 1.5 - 10 | [2] |
| A549 | Lung Cancer | 5 - 25 | [2] | |
| HeLa | Cervical Cancer | ~1.0 (for 24h exposure) | [5] |
Disclaimer: IC50 values can vary significantly between studies due to different experimental protocols (e.g., exposure time, cell density). The data presented here is for comparative illustration and should not be considered a direct head-to-head comparison unless from the same study.
Studies have indicated that 7-epi-taxol exhibits properties comparable to those of taxol in its effects on cell replication and in vitro microtubule polymerization.[6]
Experimental Methodologies
A variety of sophisticated analytical techniques are employed to differentiate, characterize, and compare taxane epimers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of taxanes and their epimers.
Protocol for Separation of Paclitaxel and its 7-Epimer:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a mixture of water and acetonitrile (B52724) and gradually increasing the acetonitrile concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 227 nm is commonly used.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and filtered before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution, providing detailed information about the stereochemistry at the C-7 position.
Protocol for NMR Analysis of Taxane Epimers:
-
Sample Preparation: A few milligrams of the purified taxane or epimer are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous assignment of all proton and carbon signals. NOESY experiments can provide information about through-space interactions and conformational preferences.
-
Data Analysis: The chemical shifts, coupling constants, and NOE correlations of the parent taxane are compared with those of its 7-epimer. Significant differences in the chemical shifts of protons and carbons near the C-7 position are indicative of epimerization. For instance, the proton at C-7 will show a different chemical shift and coupling pattern in the epimer compared to the parent compound.[7]
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, offering precise bond lengths, bond angles, and conformational details.
Protocol for X-ray Crystallography of Taxane Epimers:
-
Crystallization: Single crystals of the taxane or its epimer of suitable size and quality are grown from a supersaturated solution by slow evaporation of the solvent. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
-
Structural Analysis: The final crystal structure provides a detailed view of the molecular conformation, including the stereochemistry at the C-7 position, and allows for a direct comparison of the structural parameters between the epimers.[8]
Visualizing the Epimerization and Experimental Workflow
Caption: Base-catalyzed epimerization of paclitaxel to its 7-epimer.
Caption: General experimental workflow for comparing taxane epimers.
Signaling Pathways Affected by Taxanes
The cytotoxic effects of taxanes are mediated through complex signaling pathways that ultimately lead to apoptosis. Both paclitaxel and its 7-epimer have been shown to modulate key pathways involved in cell survival and death.
Caption: Core mechanism of action for taxanes leading to apoptosis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Paclitaxel and Its Analogs
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of prominent taxane-based chemotherapeutic agents.
This guide provides a comparative study of the cytotoxicity of paclitaxel (B517696) and its key analogs: docetaxel, cabazitaxel, larotaxel (B1674512), and tesetaxel. By presenting supporting experimental data, detailed methodologies, and visualizations of relevant signaling pathways, this document aims to be a valuable resource for oncology and medicinal chemistry researchers.
Data Presentation: Comparative Cytotoxicity (IC50)
The in vitro cytotoxicity of paclitaxel and its analogs is a crucial indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of paclitaxel and its analogs against a panel of human cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Paclitaxel | Various (8 cell lines) | Various | 2.5 - 7.5 | [1] |
| SK-BR-3 | Breast (HER2+) | ~10 | [2][3] | |
| MDA-MB-231 | Breast (Triple Negative) | ~5 | [2][3] | |
| T-47D | Breast (Luminal A) | ~2.5 | [2][3] | |
| Docetaxel | Neuroblastoma cell lines | Neuroblastoma | 2 to 11-fold more potent than paclitaxel | [4] |
| H460 | Lung | 1.41 (2D culture), 76.27 (3D culture) | [5] | |
| A549 | Lung | 1.94 (2D culture), 118.11 (3D culture) | [5] | |
| H1650 | Lung | 2.70 (parental), 14.53 (stem cells) | [5] | |
| Cabazitaxel | HCT116 | Colorectal | 30 | [6] |
| PC-3 | Prostate | Exerted considerable cytotoxic and apoptotic effects | [7] | |
| Tesetaxel (DJ-927) | Various tumor cell lines | Various | Stronger cytotoxicity than paclitaxel and docetaxel, especially against P-glycoprotein-expressing cells. | [4][8] |
| Larotaxel (XRP9881) | Taxane-resistant breast cancer | Breast | Preclinical activity demonstrated. | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of paclitaxel analogs. The following are protocols for key experiments commonly used to determine the cytotoxicity of these compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the paclitaxel analog for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.[10]
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[10]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[10]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5][9][12][13]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After drug incubation, the cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[12][13]
-
Staining: The plates are washed and stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[12][13]
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[12][13]
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[12][13]
-
Absorbance Measurement: The optical density is read at approximately 510 nm.[5]
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of long-term cell survival and reproductive integrity.[14][15]
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into culture dishes.[14][15]
-
Drug Treatment: Cells can be treated with the drug either before or after seeding. For treatment after seeding, cells are allowed to attach before adding the drug for a defined period.[14]
-
Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.[14]
-
Fixation and Staining: Colonies are fixed with a solution like formaldehyde (B43269) and stained with a dye such as crystal violet or Giemsa.[16]
-
Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is then calculated based on the plating efficiency of untreated control cells.[14]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for paclitaxel and its analogs is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[17][18] However, the downstream signaling pathways that are activated can differ.
Paclitaxel-Induced Apoptotic Signaling Pathway
Paclitaxel-induced apoptosis is a complex process involving multiple signaling cascades. Upon microtubule stabilization and mitotic arrest, stress signals are generated that can activate various pathways, including the JNK/SAPK and NF-κB pathways.[4][8] These pathways can then converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death. The PI3K/Akt pathway, which is a key regulator of cell survival, can also be modulated by paclitaxel.
References
- 1. japsonline.com [japsonline.com]
- 2. In vitro cytotoxicity study: Significance and symbolism [wisdomlib.org]
- 3. DJ‐927, a novel oral taxane, overcomes P‐glycoprotein‐mediated multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tesetaxel, a new oral taxane, in combination with capecitabine: a phase I, dose-escalation study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DJ-927, a novel oral taxane, overcomes P-glycoprotein-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. rsc.org [rsc.org]
- 11. ascopubs.org [ascopubs.org]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Phase I/II study of a 3 weekly oral taxane (DJ-927) in patients with recurrent, advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. In vitro anticancer activity of docetaxel-loaded micelles based on poly(ethylene oxide)-poly(epsilon-caprolactone) block copolymers: Do nanocarrier properties have a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Larotaxel: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
Confirming the Structure of Synthetic 7-Epi-10-deacetylcephalomannine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic 7-Epi-10-deacetylcephalomannine, a significant taxane (B156437) derivative, against its close structural analogs. The confirmation of its intricate structure is paramount for its development as a potential therapeutic agent. This document outlines the key experimental data and methodologies used for its structural elucidation and compares its biological activity with that of related compounds.
Structural Confirmation Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Moieties in 7-Epi-Taxol and Cephalomannine (B1668392)
| Proton | 7-Epi-Taxol | Cephalomannine |
|---|---|---|
| H-2 | 5.68 | 5.69 |
| H-3 | 3.82 | 3.82 |
| H-5 | 4.96 | 4.97 |
| H-7 | 4.43 | 4.43 |
| H-10 | 5.02 | 5.02 |
| H-13 | 6.18 | 6.19 |
| H-2' | 4.79 | 4.80 |
| H-3' | 5.78 | 5.80 |
Data sourced from Balasaygun et al., J. Nat. Prod. 1992, 55, 4, 414–423.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Key Moieties in 7-Epi-Taxol and Cephalomannine
| Carbon | 7-Epi-Taxol | Cephalomannine |
|---|---|---|
| C-1 | 79.1 | 79.1 |
| C-2 | 75.1 | 75.1 |
| C-4 | 81.1 | 81.1 |
| C-5 | 84.5 | 84.5 |
| C-7 | 72.5 | 72.5 |
| C-8 | 58.6 | 58.6 |
| C-10 | 75.9 | 75.9 |
| C-13 | 72.5 | 72.5 |
Data sourced from Balasaygun et al., J. Nat. Prod. 1992, 55, 4, 414–423.
The epimerization at the C-7 position in this compound is a critical structural feature. This change from the typical configuration of taxanes like paclitaxel (B517696) and cephalomannine can significantly influence the molecule's conformation and biological activity.
Experimental Protocols
The structural confirmation of taxane derivatives relies on a suite of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (typically 400 MHz or higher).
-
Data Analysis: Assign proton and carbon signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra. The Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the stereochemistry, including the epi-configuration at C-7.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous stereochemical assignment.
-
Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined, as was done for a dibrominated derivative of this compound.[1]
-
Isolation and Purification
-
Objective: To isolate this compound from its natural source, typically the needles or bark of Taxus species.
-
Protocol:
-
Extraction: Macerate the dried and ground plant material with a suitable solvent, such as methanol (B129727) or acetone.
-
Partitioning: Perform liquid-liquid partitioning of the crude extract to remove non-polar impurities.
-
Chromatography: Employ a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC), to separate the complex mixture of taxanes and isolate the target compound.
-
Comparative Biological Activity
The cytotoxic activity of taxanes is a key indicator of their potential as anticancer agents. While specific IC₅₀ values for this compound are not widely reported, data for closely related compounds provide valuable insights.
Table 3: Comparative Cytotoxicity (IC₅₀) of Taxane Derivatives
| Compound | Cell Line | IC₅₀ |
|---|---|---|
| 7-epi-10-deacetyltaxol | HeLa | 85 nM |
| 7-epi-10-deacetyltaxol | HepG2 | Concentration-dependent apoptosis |
| Cephalomannine | Glioblastoma & Neuroblastoma cell lines | Less toxic than paclitaxel, but within a therapeutic range[2] |
| Paclitaxel | A549 (Lung) | 3.26 µM |
| Paclitaxel | HeLa (Cervical) | 2.85 µM |
| Paclitaxel | MCF-7 (Breast) | 3.81 µM |
It is important to note that the cytotoxic potency of taxanes can be significantly influenced by the specific cancer cell line and the assay conditions. The epimerization at C-7 in this compound is expected to alter its binding affinity to β-tubulin, thereby affecting its cytotoxic profile compared to cephalomannine and paclitaxel.
Visualizing the Workflow
The following diagram illustrates the general workflow for the isolation and structural confirmation of this compound.
Caption: Workflow for Isolation and Structural Confirmation.
This guide provides a foundational understanding of the processes involved in confirming the structure of synthetic this compound and positions its potential within the broader family of taxane-based anticancer agents. Further research is warranted to fully elucidate its specific biological activity and therapeutic potential.
References
A Comparative Guide to the Quantitative Analysis of 7-Epi-10-deacetylcephalomannine in Taxus Extracts
For researchers, scientists, and drug development professionals working with Taxus extracts, accurate quantification of specific taxanes is crucial for quality control, potency assessment, and pharmacological studies. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of 7-Epi-10-deacetylcephalomannine, a key taxane (B156437) derivative.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for detecting trace amounts and for complex matrices.[1][2] HPLC-UV, on the other hand, is a robust and more accessible technique suitable for routine analysis where high sensitivity is not the primary concern.
The following table summarizes the typical performance characteristics of each method based on published data for taxane analysis.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | ~40 - 150 ng/mL | ~0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Analysis Time | Longer (15-30 min) | Shorter (2-10 min) |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Higher | Lower |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and chromatographic analysis.
Extraction of this compound from Taxus Needles
Ultrasonic-assisted extraction is an efficient method for extracting taxanes from plant material.[3][4][5]
Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Dry the Taxus needles at 40°C to a constant weight and grind them into a fine powder (e.g., passing through a 120-mesh sieve).
-
Extraction Solvent: Prepare an 80-85% ethanol (B145695) solution in water.
-
Extraction Procedure:
-
Weigh 2 g of the powdered Taxus needles and place them in a suitable flask.
-
Add the extraction solvent at a liquid-to-solid ratio of 20:1 (v/w).
-
Perform ultrasonic extraction for approximately 45-50 minutes at a power of 140 W.[3][4][5]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
The resulting extract can be further concentrated or directly used for analysis.
-
Quantitative Analysis by HPLC-UV
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Quantitative Analysis by UPLC-MS/MS
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [ouci.dntb.gov.ua]
- 5. discovery.researcher.life [discovery.researcher.life]
head-to-head comparison of different taxane purification methods
For researchers, scientists, and drug development professionals working with taxanes, achieving high purity is paramount for both preclinical studies and therapeutic applications. The choice of purification method can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of common taxane (B156437) purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various taxane purification methods based on key metrics such as purity, yield, and scale.
| Method | Taxane | Starting Material | Purity Achieved | Yield/Recovery | Scale | Reference |
| High-Performance Liquid Chromatography (HPLC) | Paclitaxel (B517696) | Crude Extract (60.89% pure) | >99% | High | Analytical to Semi-preparative | [1] |
| 10-Deacetyltaxol (10-DAT) & Paclitaxel | Taxus cuspidata Extract | 95.33% (10-DAT), 99.15% (PTX) | Not Specified | Preparative | [2] | |
| Paclitaxel | Plant Cell Culture | >99% | Not Specified | Pilot Plant to Production | [3] | |
| Two-Dimensional HPLC (2D-HPLC) | Paclitaxel | Crude Extract | 99.5% | >90% | Semi-preparative | [1] |
| Recrystallization/Precipitation | Taxanes | Taxus cuspidata Extract | Increased from 0.20% to 23.238% | Not Specified | Large-scale preliminary purification | [4] |
| Docetaxel (B913) | Partially Purified Docetaxel | >99.5% | Not Specified | Not Specified | [5] | |
| Paclitaxel | Hazelnut Husk Extract | Purity efficiency varied with solvent | Low | Pre-purification | [6][7] | |
| Solid-Phase Extraction (SPE) | Paclitaxel & 10-DAB III | Taxus baccata L. Extract | 90% (after subsequent semi-preparative HPLC) | 8x more Paclitaxel, 3x more 10-DAB III than traditional extraction | Large-scale | [8][9] |
| Simulated Moving Bed (SMB) Chromatography | Paclitaxel | Plant Tissue Culture Broth | 72% | 82% | Laboratory-scale | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification techniques. Below are protocols for some of the key methods discussed.
High-Performance Liquid Chromatography (HPLC) for Paclitaxel Purification
This protocol is adapted from a method for purifying paclitaxel from plant cell cultures.[3][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex LUNA SCX, 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1] For isocratic elution, a mixture of methanol (B129727):water:trifluoroacetic acid (80:20:0.1, v/v/v) can be employed.[13]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[13]
-
Detection: UV detection at 227 nm or 230 nm.[1]
-
Sample Preparation: The crude taxane extract is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect the fraction corresponding to the paclitaxel peak.
-
The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.
-
Recrystallization/Precipitation for Docetaxel Purification
This protocol describes a method for purifying docetaxel using a solvent-antisolvent approach.[5][14]
-
Materials: Partially purified docetaxel, acetone (B3395972) (solvent), and hexane (B92381) (antisolvent).
-
Procedure:
-
Dissolve the partially purified docetaxel in a minimal amount of acetone at room temperature to create a concentrated solution.
-
Slowly add hexane to the solution while stirring. The volume of hexane should be significantly larger than the volume of acetone (e.g., a 1:2 or 1:3 ratio of acetone to hexane).
-
Continue stirring for several hours to allow for complete precipitation.
-
Collect the precipitated docetaxel crystals by filtration.
-
Wash the crystals with a small amount of cold hexane to remove residual impurities.
-
Dry the purified docetaxel under vacuum.
-
Solid-Phase Extraction (SPE) for Taxane Pre-purification
This protocol outlines a general procedure for the pre-purification of taxanes from a crude extract using a combination of adsorbent and hydrophilic interaction SPE.[8][9][15][16]
-
Materials: Crude taxane extract, Diaion® HP-20 adsorbent, silica-based SPE cartridge, methanol, and water.
-
Procedure:
-
Adsorbent Treatment:
-
Dissolve the crude extract in a suitable solvent.
-
Add Diaion® HP-20 adsorbent to the solution and stir to remove non-polar impurities like chlorophylls.
-
Filter to remove the adsorbent.
-
-
Hydrophilic Interaction SPE:
-
Condition the silica-based SPE cartridge with methanol followed by water.
-
Load the extract from the previous step onto the cartridge.
-
Wash the cartridge with a high percentage of organic solvent to elute non-polar compounds.
-
Elute the taxane fraction with a mixture of water and methanol (e.g., 70:30 v/v).[8]
-
-
Further Purification: The eluted fraction containing the taxanes can be further purified using techniques like HPLC.[8]
-
Mandatory Visualization
Taxane-Induced Apoptosis Signaling Pathway
Taxanes, such as docetaxel and paclitaxel, are potent anticancer agents that primarily function by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis.[17][18] The signaling cascade leading to apoptosis is complex and can involve multiple pathways.
Caption: Taxane-induced signaling leading to apoptosis.
This guide provides a foundational understanding of different taxane purification methods. The optimal choice will depend on the specific research goals, available resources, and desired scale of production. For achieving the highest purity, chromatographic methods, particularly multi-dimensional HPLC, are often the preferred choice, while precipitation and SPE can serve as effective and scalable pre-purification steps.
References
- 1. Anticancer effect of docetaxel induces apoptosis of prostate cancer via the cofilin-1 and paxillin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US20090018353A1 - Method for preparation of amorphous, anhydrous crystalline or hydrated crystalline docetaxel - Google Patents [patents.google.com]
- 6. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating microtubule stability enhances the cytotoxic response of cancer cells to Paclitaxel. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 17. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 7-Epi-10-deacetylcephalomannine: A Procedural Guide
For Immediate Reference: Treat 7-Epi-10-deacetylcephalomannine as a hazardous chemical. Do not dispose of it down the drain. All waste must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE must be worn at all times when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[2][4][5]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation.[4]
Waste Segregation and Collection
Proper segregation is the first step in compliant disposal. All waste streams must be kept separate to avoid dangerous chemical reactions and to ensure proper treatment.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE.
-
Procedure:
-
Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and in good condition, with no cracks or leaks.[6]
-
-
-
Liquid Waste:
-
Includes solutions containing this compound and any solvent rinsates from cleaning contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
-
Sharps Waste:
-
Includes any contaminated needles, syringes, or broken glassware.
-
Procedure:
-
Place all sharps in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Waste Container Labeling
Accurate and clear labeling is a critical compliance and safety requirement. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.[6]
-
A clear description of the contents (e.g., "Solid waste with this compound," "Methanol rinsate with this compound").
-
The approximate percentage of the chemical in the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Storage of Hazardous Waste
Waste must be stored safely in the laboratory prior to collection by a disposal service.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.[6]
-
Use secondary containment (e.g., a larger, chemical-resistant bin) to capture any potential leaks.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Appropriate PPE: Don all required PPE before attempting to clean the spill.
-
Contain the Spill:
-
For solid spills , gently cover the powder with a damp paper towel to avoid generating dust.[7]
-
For liquid spills , absorb with a chemical-absorbent pad or spill pillow.
-
-
Clean the Area:
-
Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.
-
Decontaminate the spill area with a soap and water solution.[7]
-
Collect all cleaning materials as hazardous waste.
-
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4][5]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Disposal of this compound falls under regulations for hazardous pharmaceutical waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Key regulations include the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[8][9] All disposal must be conducted through a licensed hazardous waste management company to ensure compliance with federal, state, and local regulations.[10] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
References
- 1. chemos.de [chemos.de]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. TAXOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 7-Epi-10-deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Epi-10-deacetylcephalomannine. The following procedures are designed to ensure the safety of laboratory personnel and the proper management of this potent compound.
Hazard Identification and Safety Precautions
GHS Hazard Classifications for 10-Deacetylcephalomannine: [1]
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Due to these potential hazards, all handling of this compound should be conducted within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound. The following table outlines the required PPE based on general guidelines for handling cytotoxic and hazardous drugs.[2][3][4][5][6]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[3][6] | Provides a barrier against skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[3] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles and a face shield.[2][5] | Ensures protection against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound outside of a contained system.[5][6] | Prevents inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.[7]
-
Recommended storage is at 2-8°C for up to 24 months in a tightly sealed vial.[7] For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[7]
2. Preparation and Handling:
-
All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood or other appropriate containment device.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
3. Spill Management:
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Wear appropriate PPE, including respiratory protection, before starting cleanup.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow established institutional procedures for hazardous chemical spills.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable decontamination solution (e.g., a high-pH solution or a validated commercial product) to wipe down all surfaces.
5. Waste Disposal:
-
All contaminated materials, including gloves, gowns, and disposable labware, must be disposed of as hazardous or cytotoxic waste in accordance with local, state, and federal regulations.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan Logic
Caption: Logical steps for the proper disposal of waste contaminated with this compound.
References
- 1. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. ascelibrary.com [ascelibrary.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
